molecular formula C6H10O3 B563971 (1S,3R)-3-Hydroxycyclopentanecarboxylic acid CAS No. 107983-78-8

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid

Cat. No.: B563971
CAS No.: 107983-78-8
M. Wt: 130.143
InChI Key: XWWQLKYMTLWXKN-CRCLSJGQSA-N
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Description

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid is a chiral cyclopentane derivative that serves as a key synthetic intermediate and scaffold in medicinal chemistry. Its core structure is closely related to various pharmacologically active compounds, particularly in the field of neuroscience. Scientific literature indicates that analogs with the (1S,3R) stereochemistry, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, are investigated as selective metabotropic glutamate receptor antagonists . This suggests the potential of the (1S,3R)-3-hydroxy scaffold in the design and synthesis of receptor-targeted molecules for neurological research. Researchers value this compound for developing enzyme inhibitors and creating novel peptidic and non-peptidic compounds with a conformationally constrained, stereochemically stable quaternary carbon center . It is widely utilized as a critical building block in asymmetric synthesis and pharmaceutical development for exploring new therapeutic agents .

Properties

IUPAC Name

(1S,3R)-3-hydroxycyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWQLKYMTLWXKN-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid

Introduction

This compound is a chiral organic compound featuring a cyclopentane ring substituted with a hydroxyl (-OH) group and a carboxylic acid (-COOH) group in a specific stereochemical configuration. Its IUPAC name, cis-(1S,3R)-3-hydroxycyclopentane-1-carboxylic acid, indicates that the hydroxyl and carboxyl groups are on the same side of the ring[1]. This molecule serves as a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents where precise three-dimensional arrangements are critical for biological activity[2]. Understanding its physical properties is paramount for its effective use in research and drug development, influencing everything from reaction kinetics and purification strategies to formulation and storage stability.

This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, supplemented with detailed protocols for their experimental determination.

Chemical and Molecular Identity

A clear identification of the molecule is the foundation for all further study. The key identifiers and molecular properties are summarized below.

PropertyValueSource
IUPAC Name cis-(1S,3R)-3-hydroxycyclopentane-1-carboxylic acid[1]
CAS Number 107983-78-8[1][3]
Molecular Formula C₆H₁₀O₃[1][3]
Molecular Weight 130.14 g/mol [1][3]
Canonical SMILES C1CO[1]
InChIKey XWWQLKYMTLWXKN-CRCLSJGQSA-N[1]
Synonyms (1S)-cis-3-Hydroxycyclopentanecarboxylic acid[3][4]

Core Physicochemical Properties

The physical state, solubility, and acidity are critical parameters for designing experimental conditions. The presence of both a hydrogen-bond-donating hydroxyl group and a polar, acidic carboxyl group dictates many of these properties.

PropertyValue / DescriptionNotes
Appearance White crystalline solidBased on the properties of its enantiomer[2].
Boiling Point 297 °CPredicted value; decomposition may occur at this temperature[3][4][5].
Density 1.328 g/cm³Predicted value[3][4][5].
pKa 4.59 ± 0.40Predicted value; typical for a carboxylic acid[3][4][5].
Solubility Soluble in water and polar organic solventsThe hydroxyl and carboxyl groups facilitate hydrogen bonding with polar solvents[2].
Flash Point 148 °CPredicted value[3][4][5].

The high predicted boiling point is a direct consequence of strong intermolecular hydrogen bonding enabled by both the carboxylic acid and hydroxyl functional groups. This same capacity for hydrogen bonding explains its solubility in polar solvents like water.

Stereochemistry and Optical Activity

As a chiral molecule, this compound has a non-superimposable mirror image, the (1R,3S) enantiomer. This chirality means it will rotate the plane of polarized light.

  • Specific Rotation ([α]D): This is a fundamental property of chiral substances. While no experimentally determined value for this specific compound is available in the cited literature, it is expected to have a specific rotation equal in magnitude but opposite in sign to its (1R,3S) enantiomer. The value is measured using a polarimeter, and its sign (+ or -) and magnitude are crucial for confirming the enantiomeric purity of a sample.

Spectroscopic Profile

The spectroscopic signature of a molecule provides an unambiguous fingerprint of its structure.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the features of the hydroxyl and carboxylic acid groups. The expected characteristic absorption bands are:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer common in carboxylic acids and often overlaps with the C-H stretching region[6][7].

  • O-H Stretch (Alcohol): The absorption from the alcohol's O-H group is typically obscured by the broad carboxylic acid O-H band.

  • C-H Stretch (Alkyl): Sharp peaks appearing just under 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A very strong, sharp absorption band between 1690-1760 cm⁻¹[6]. Its precise position can indicate the extent of hydrogen bonding.

  • C-O Stretch & O-H Bend: A C-O stretching band is expected in the 1210-1320 cm⁻¹ region, while O-H bending vibrations appear around 1400-1440 cm⁻¹ and 910-950 cm⁻¹[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

  • ¹H NMR:

    • -COOH Proton: A broad singlet, highly deshielded, typically appearing above 10 ppm.

    • -CH-O and -CH-C=O Protons: These methine protons are expected to be in the 2.5-4.5 ppm range, shifted downfield by the adjacent electron-withdrawing oxygen atoms.

    • Cyclopentane Ring Protons (-CH₂-): A series of multiplets in the 1.5-2.5 ppm range.

  • ¹³C NMR:

    • -C=O Carbon: The carbonyl carbon is the most deshielded, expected in the 170-180 ppm region.

    • -C-O and -C-C=O Carbons: The ring carbons directly attached to the hydroxyl and carboxyl groups would appear in the 60-80 ppm range.

    • Other Ring Carbons (-CH₂-): The remaining two methylene carbons of the cyclopentane ring would be found further upfield, typically between 20-40 ppm.

Mass Spectrometry

In mass spectrometry, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (130.14). Common fragmentation patterns would include the loss of a water molecule (M-18) from the hydroxyl group and the loss of a carboxyl group (M-45).

Experimental Determination of Physical Properties

To ensure scientific rigor, physical properties should be determined experimentally. The following diagram and protocols outline standard methodologies for characterizing a pure sample of this compound.

G Workflow for Physicochemical Characterization cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Final Profile A Pure Sample Acquisition (>98% Purity) B Melting Point (DSC) A->B C pKa (Potentiometric Titration) A->C D Specific Rotation (Polarimetry) A->D E Spectroscopy (NMR, IR, MS) A->E F Comprehensive Physicochemical Profile B->F C->F D->F E->F

Caption: Workflow for the experimental characterization of this compound.

Protocol 5.1: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity. It measures the heat flow required to raise a sample's temperature, showing a sharp endothermic peak at the melting transition.

  • Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C).

  • Sample Preparation: Accurately weigh 1-3 mg of the dried crystalline sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Method Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program: Equilibrate at 25 °C, then ramp up to a temperature well above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area corresponds to the enthalpy of fusion.

Protocol 5.2: Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration

Rationale: The pKa is the pH at which the carboxylic acid is 50% dissociated. Potentiometric titration is a classic and reliable method to determine this value by monitoring pH changes upon the addition of a strong base.

  • Solution Preparation: Prepare a 0.01 M solution of the acid by dissolving a precisely weighed amount in a known volume of deionized, CO₂-free water. Separately, prepare a standardized 0.1 M NaOH solution.

  • Titration Setup:

    • Place the acid solution in a jacketed beaker maintained at 25 °C.

    • Immerse a calibrated pH electrode and a magnetic stir bar into the solution.

    • Use a burette or automated titrator to add the NaOH solution in small, precise increments (e.g., 0.1 mL).

  • Measurement: Record the pH after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point (identified by a sharp jump in pH).

  • Data Analysis: Plot the first derivative of the titration curve (ΔpH/ΔV vs. volume of NaOH). The peak of this curve indicates the equivalence point. The pKa is equal to the pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point).

Protocol 5.3: Measurement of Specific Rotation using Polarimetry

Rationale: This technique measures the extent to which a chiral compound rotates plane-polarized light, a defining characteristic of its stereochemistry.

  • Solution Preparation: Prepare a solution of known concentration (c, in g/mL) by accurately weighing the compound and dissolving it in a specific volume of a suitable solvent (e.g., water or ethanol).

  • Instrument Setup:

    • Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

    • Calibrate the instrument to zero using a cuvette filled with the pure solvent.

  • Measurement:

    • Rinse and fill the polarimeter cuvette (of known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

    • Place the cuvette in the instrument and record the observed rotation (α) at a constant temperature (typically 20 or 25 °C).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .

Conclusion

The physical properties of this compound are dictated by its unique structure, which combines a rigid cyclopentane scaffold with two highly polar functional groups in a specific cis-stereochemical arrangement. Its chirality, high polarity, and capacity for hydrogen bonding are central to its behavior and application. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to effectively handle, characterize, and utilize this important chiral intermediate in their scientific endeavors.

References

  • PubChem. This compound | C6H10O3 | CID 45076184. [Link]

  • PubChem. (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022. [Link]

  • PubChem. 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193. [Link]

  • NIST WebBook. Cyclopentanecarboxamide, 3-hydroxy-, cis-. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • PubChem. 1-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 117177. [Link]

  • ChemBK. 1-Hydroxycyclopentanecarboxylic acid. [Link]

  • Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • NIST WebBook. 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)-. [Link]

Sources

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid: Structure, Stereochemistry, and Synthetic Strategies

Executive Summary

This compound is a chiral bifunctional molecule of significant interest in the fields of medicinal chemistry and asymmetric synthesis. As a versatile building block, its defined stereochemistry provides a rigid scaffold for the synthesis of complex molecular targets, particularly carbocyclic nucleoside analogues and prostaglandin derivatives. This guide offers a detailed examination of its chemical structure, a thorough elucidation of its critical stereochemical features, and an exploration of the primary synthetic methodologies employed for its preparation. By synthesizing technical data with practical, field-proven insights, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals engaged in stereoselective synthesis.

Introduction to a Key Chiral Intermediate

This compound, belonging to the class of hydroxycarboxylic acids, is distinguished by its cyclopentane core functionalized with both a carboxylic acid and a hydroxyl group. The precise spatial arrangement of these functional groups, dictated by its specific stereoisomeric form, makes it an invaluable precursor in the pharmaceutical industry. The cis-1,3-cyclopentanediol motif, which this molecule embodies, is a recurring structural element in numerous biologically active natural products and synthetic drugs.[1] Its utility stems from the ability to serve as a chiral pool starting material, where the existing stereocenters are carried through a synthetic sequence to impart chirality on the final product, a critical factor for biological efficacy and target specificity.[2][3]

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 107983-78-8[4][5][6][7]
Molecular Formula C₆H₁₀O₃[4][5][8]
Molecular Weight 130.14 g/mol [4][8]
IUPAC Name (1S,3R)-3-hydroxycyclopentane-1-carboxylic acid[4]
Synonyms (1S)-cis-3-Hydroxycyclopentanecarboxylic acid[5][9]
Boiling Point 297 °C (Predicted)[9]
Density 1.328 g/cm³ (Predicted)[9]
pKa 4.59 ± 0.40 (Predicted)[9]

Elucidation of Chemical Structure and Stereochemistry

The defining features of this compound are its two stereocenters at positions C1 and C3 of the cyclopentane ring. Understanding the absolute and relative configuration of these centers is paramount for its application in stereoselective synthesis.

  • Absolute Configuration: The Cahn-Ingold-Prelog (CIP) priority rules assign the (S) configuration to the carbon atom bearing the carboxylic acid group (C1) and the (R) configuration to the carbon atom bearing the hydroxyl group (C3).

  • Relative Stereochemistry: The (1S,3R) designation inherently defines the substituents as being cis to one another. This means the carboxylic acid and hydroxyl groups are oriented on the same face of the cyclopentane ring. This spatial proximity can be exploited in synthesis, for instance, to direct incoming reagents or to facilitate intramolecular reactions such as lactonization under appropriate conditions.

The specificity of this single isomer is best understood by comparing it with its other stereoisomers, which possess distinct physical properties and biological activities.

  • (1R,3S)-3-Hydroxycyclopentanecarboxylic acid: The enantiomer of the title compound, exhibiting identical physical properties but opposite optical rotation.

  • (1S,3S)- and (1R,3R)-3-Hydroxycyclopentanecarboxylic acid: These are the trans diastereomers, where the functional groups are on opposite faces of the ring. As diastereomers, they have different physical properties (e.g., melting point, solubility) from the cis isomers.[8]

cluster_main This compound struct struct

Caption: 2D structure of this compound.

G main (1S,3R)-cis (Target Molecule) enantiomer (1R,3S)-cis (Enantiomer) main->enantiomer Enantiomers (mirror images) diastereomer1 (1S,3S)-trans (Diastereomer) main->diastereomer1 Diastereomers diastereomer2 (1R,3R)-trans (Diastereomer) main->diastereomer2 Diastereomers enantiomer->diastereomer1 Diastereomers enantiomer->diastereomer2 Diastereomers diastereomer1->diastereomer2 Enantiomers (mirror images)

Caption: Stereoisomers of 3-Hydroxycyclopentanecarboxylic acid.

Synthetic Approaches and Methodologies

The preparation of enantiomerically pure this compound relies on established principles of asymmetric synthesis. The choice of methodology is often a strategic decision balancing atom economy, scalability, and the availability of chiral precursors or catalysts.

Methodology 1: Chiral Resolution via Diastereomeric Salt Formation

This classical and robust technique remains one of the most reliable methods for separating enantiomers on an industrial scale.[10][11] The underlying principle is the conversion of a racemic mixture of chiral acids into a mixture of diastereomeric salts by reaction with a single enantiomer of a chiral base. Since diastereomers possess different physical properties, they can be separated by conventional means like fractional crystallization.

Expertise & Causality: The success of this method hinges on the differential solubility of the two diastereomeric salts in a given solvent system. The chosen chiral resolving agent, often a readily available alkaloid derivative or a synthetic chiral amine, forms a salt with the racemic acid. The distinct three-dimensional structures of the resulting salts lead to different crystal packing energies and, consequently, different solubilities, allowing one to crystallize preferentially.

Experimental Protocol (Illustrative)

  • Preparation of Racemate: A racemic mixture of cis-3-hydroxycyclopentanecarboxylic acid is synthesized, typically via catalytic hydrogenation of 3-oxocyclopentanecarboxylic acid, which yields the thermodynamically favored cis product.

  • Salt Formation: The racemic acid is dissolved in a suitable solvent (e.g., ethanol, acetone, or a mixture). An equimolar amount of an enantiomerically pure chiral base, such as (R)-(+)-α-phenylethylamine, is added.

  • Fractional Crystallization: The solution is allowed to cool slowly. The less soluble diastereomeric salt—for instance, the ((1S,3R)-acid • (R)-base) salt—precipitates out of the solution. This solid is collected by filtration. The process may be repeated to enhance diastereomeric purity.

  • Liberation of the Enantiopure Acid: The isolated diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free this compound, which can then be extracted into an organic solvent. The chiral amine remains in the aqueous layer as its hydrochloride salt and can be recovered.

Self-Validating System: The enantiomeric excess (e.e.) of the final product is confirmed empirically. This is typically achieved via polarimetry, measuring the specific rotation of the product, or more definitively by chiral High-Performance Liquid Chromatography (HPLC) analysis.

G start_end start_end process process separation separation analysis analysis A Racemic cis-3-Hydroxy- cyclopentanecarboxylic Acid B Add Chiral Base (e.g., (R)-α-phenylethylamine) A->B C Mixture of Diastereomeric Salts ((1S,3R)•(R)-base & (1R,3S)•(R)-base) B->C D Fractional Crystallization C->D E Insoluble Salt ((1S,3R)•(R)-base) D->E Precipitate F Soluble Salt in Mother Liquor ((1R,3S)•(R)-base) D->F Solution G Acidification (HCl) E->G H Acidification (HCl) F->H I Pure (1S,3R) Enantiomer G->I J Pure (1R,3S) Enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Methodology 2: Enantioselective Synthesis

Modern synthetic chemistry often favors enantioselective approaches that create the desired stereoisomer directly. These methods offer higher theoretical yields and can be more elegant, though they may require specialized catalysts or reagents. An enantioselective synthesis of a related compound has been reported using a carbene insertion reaction.[12] A common strategy for this class of molecules involves the asymmetric reduction of a prochiral ketone.

Conceptual Pathway: Asymmetric Reduction

  • Prochiral Precursor: The synthesis begins with a prochiral starting material, such as methyl 3-oxocyclopentanecarboxylate.

  • Catalytic Asymmetric Hydrogenation: The ketone is reduced using a chiral catalyst. For example, a Ruthenium-BINAP catalyst in the presence of H₂ gas can stereoselectively deliver a hydride to one face of the carbonyl group.

  • Mechanism of Selectivity: The chiral phosphine ligands (e.g., (S)-BINAP) create a chiral pocket around the metal center. The substrate coordinates to the metal in a sterically preferred orientation, exposing one of the two carbonyl faces to hydrogenation, leading to the formation of the (3R)-hydroxyl group with high enantioselectivity.

  • Hydrolysis: The resulting methyl ester is then hydrolyzed under basic or acidic conditions to yield the final this compound.

Applications in Drug Discovery and Development

The structural rigidity and defined stereochemistry of this compound make it a valuable synthon for complex, biologically active molecules.

  • Carbocyclic Nucleosides: It serves as a key precursor for carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring. These compounds, such as Abacavir and Entecavir, are potent antiviral agents. The stereochemistry of the hydroxyl group is critical as it mimics the 3'-hydroxyl group of natural nucleosides, which is essential for interaction with viral polymerases.

  • Prostaglandins: The cyclopentane core is the central structural feature of prostaglandins, a class of lipid compounds involved in inflammation, blood flow, and other key physiological processes. Synthetic prostaglandins like Latanoprost, used to treat glaucoma, rely on a precisely functionalized cyclopentane ring for their therapeutic effect.[1]

  • Chiral Ligands and Auxiliaries: Beyond its direct incorporation into drug molecules, this acid and its derivatives can be used to synthesize new chiral ligands for asymmetric catalysis, perpetuating the cycle of chiral synthesis.

Conclusion

This compound is more than a simple organic molecule; it is a high-value chiral building block that provides a direct pathway to stereochemically complex and pharmaceutically relevant targets. A thorough understanding of its structure, stereoisomerism, and the synthetic strategies used to access it in enantiopure form is essential for any scientist or researcher working at the forefront of organic synthesis and drug development. Whether prepared through classical resolution or modern asymmetric catalysis, this compound will continue to be a cornerstone in the creation of novel therapeutics where stereochemical purity is synonymous with efficacy and safety.

References

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Molecular weight of (1S,3R)-3-Hydroxycyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid: Properties and Significance in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a chiral molecule of interest in the field of drug development and organic synthesis. The document details the fundamental physicochemical properties, including the precise calculation of its molecular weight, and outlines a conceptual synthetic pathway. Furthermore, it explores the potential applications of this compound and its derivatives as versatile building blocks in the creation of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this specific stereoisomer.

Introduction: The Significance of Chiral Scaffolds

In the landscape of modern drug discovery, the stereochemical configuration of a molecule is of paramount importance. Chiral compounds, existing as non-superimposable mirror images (enantiomers), often exhibit markedly different pharmacological and toxicological profiles. This compound is a chiral building block that presents a defined three-dimensional arrangement of functional groups—a carboxylic acid and a hydroxyl group on a cyclopentane ring. This specific stereochemistry makes it a valuable synthon for the synthesis of complex and biologically active molecules. Its rigid cyclopentane core provides a predictable scaffold for orienting substituents in space, a critical factor in designing molecules that can selectively interact with biological targets such as enzymes and receptors.

Physicochemical Properties and Molecular Weight Determination

A foundational aspect of characterizing any chemical compound is the precise determination of its molecular weight. This is crucial for stoichiometric calculations in synthesis, as well as for analytical and spectroscopic identification.

Chemical Formula

The molecular formula for this compound is C₆H₁₀O₃ [1][2][3][4]. This indicates that each molecule is composed of six carbon atoms, ten hydrogen atoms, and three oxygen atoms.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights of the constituent elements:

  • Carbon (C): 12.011 amu[5][6]

  • Hydrogen (H): 1.008 amu[7][8][9]

  • Oxygen (O): 15.999 amu[10][11][12][13][14]

The calculation is as follows:

(6 × 12.011 amu) + (10 × 1.008 amu) + (3 × 15.999 amu) = 72.066 amu + 10.080 amu + 47.997 amu = 130.143 amu

This calculated value is consistent with the experimentally determined and reported molecular weight of 130.14 g/mol [1][2][3][4][15][16][17].

Summary of Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₁₀O₃PubChem[1][3]
Molecular Weight 130.14 g/mol PubChem[1][3][15]
IUPAC Name (1S,3R)-3-hydroxycyclopentane-1-carboxylic acidPubChem[1]
CAS Number 107983-78-8ChemicalBook[2]

Conceptual Synthetic Approach

The synthesis of enantiomerically pure compounds such as this compound often involves stereoselective reactions or the use of chiral starting materials. A common strategy is the enzymatic resolution of a racemic mixture or an asymmetric synthesis.

General Synthetic Workflow

A plausible synthetic route could involve the following key steps:

  • Preparation of a Racemic Precursor: Synthesis of a racemic mixture of cis-3-hydroxycyclopentanecarboxylic acid or a suitable ester derivative.

  • Enzymatic Resolution: Employment of a hydrolase enzyme, such as a lipase, to selectively hydrolyze one of the enantiomers of the esterified precursor. This results in a mixture of the desired enantiomerically pure acid and the unreacted ester of the other enantiomer.

  • Separation and Purification: Chromatographic separation of the desired acid from the unreacted ester.

  • Hydrolysis (if necessary): If the desired enantiomer remains as the ester, a final hydrolysis step is performed to yield the target carboxylic acid.

Visualization of the Synthetic Workflow

G A Racemic cis-3-hydroxycyclopentanoate B Enzymatic Hydrolysis (e.g., Lipase) A->B  Stereoselective Reaction C Mixture: (1S,3R)-acid & (1R,3S)-ester B->C D Chromatographic Separation C->D E This compound (Product) D->E F (1R,3S)-3-hydroxycyclopentanoate (Unreacted) D->F

Caption: Conceptual workflow for the synthesis of this compound via enzymatic resolution.

Applications in Drug Development and Medicinal Chemistry

While specific applications for this compound itself are not extensively documented in publicly available literature, its structural motifs are found in various biologically active molecules. Its derivatives, such as the corresponding amino acid, (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid, are utilized as building blocks in pharmaceutical research[18].

Role as a Chiral Building Block

The primary utility of this compound is as a chiral synthon. The defined stereochemistry of the hydroxyl and carboxylic acid groups on the cyclopentane ring allows for the construction of more complex molecules with precise three-dimensional structures. This is particularly valuable in the synthesis of:

  • Prostaglandin Analogs: The cyclopentane ring is a core structure in prostaglandins, which are involved in a wide range of physiological processes.

  • Carbocyclic Nucleoside Analogs: These compounds are important antiviral and anticancer agents. The cyclopentane ring can serve as a mimic of the ribose sugar in nucleosides.

  • Conformationally Constrained Peptidomimetics: The rigid ring structure can be incorporated into peptide-based drugs to lock them into a bioactive conformation, enhancing their potency and selectivity. The related compound, (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid, is noted for its use in the development of peptide-based drugs[18].

Potential Therapeutic Areas

Given the structural similarities to other bioactive cyclopentane derivatives, molecules synthesized from this compound could have potential applications in:

  • Neurological Disorders: The related aminocyclopentane carboxylic acid derivatives are investigated for their potential in treating conditions like Alzheimer's and Parkinson's disease[18].

  • Antiviral and Anticancer Therapies: As precursors to carbocyclic nucleosides.

  • Inflammation and Pain Management: As precursors to prostaglandin analogs.

Logical Relationship in Drug Design

G A This compound Chiral Building Block B Stereocontrolled Synthesis Introduction of further complexity A->B Enables C Bioactive Molecules - Prostaglandin Analogs - Carbocyclic Nucleosides - Peptidomimetics B->C Leads to D Therapeutic Targets - Enzymes - Receptors C->D Interact with E Potential Therapeutic Applications - Anti-inflammatory - Antiviral - Neuroprotective D->E Modulate

Caption: The role of this compound as a foundational element in the drug discovery pipeline.

Conclusion

This compound is a valuable chiral molecule with a precisely defined three-dimensional structure. Its molecular weight of approximately 130.14 g/mol and its bifunctional nature make it an attractive starting material for the synthesis of complex, high-value molecules. While it may not be an active pharmaceutical ingredient itself, its significance lies in its role as a key building block for the creation of novel therapeutics. The ability to introduce conformational rigidity and specific stereochemistry is a powerful tool in modern medicinal chemistry, and compounds like this will continue to be essential for the development of the next generation of targeted therapies.

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Spectroscopic data for (1S,3R)-3-Hydroxycyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid

Introduction

This compound (Molecular Formula: C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ) is a chiral organic compound featuring a cyclopentane ring functionalized with both a carboxylic acid and a hydroxyl group.[1][2] The specific stereochemistry, (1S,3R), dictates a cis relationship between these two functional groups. This structural arrangement makes it a valuable chiral building block in medicinal chemistry and the synthesis of complex natural products. Accurate structural elucidation and purity assessment are paramount in its application, necessitating a comprehensive understanding of its spectroscopic properties.

This guide provides a detailed analysis of the expected spectroscopic data for this compound, intended for researchers and drug development professionals. We will explore the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of this molecule. The protocols and interpretations are grounded in fundamental principles and data from analogous structures to provide a robust predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR, along with 2D correlation experiments, are essential for complete structural assignment.

Molecular Structure and Atom Numbering

To facilitate spectral assignment, the following numbering scheme is used.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (hydroxyl and carboxylic acid).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard ¹H spectrum with 16-32 scans. Set the spectral width to cover a range of -1 to 13 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Correlations (COSY)
COOH~12.1br s1H-
OH~4.5 - 5.0d1HH3
H3~4.2 - 4.4m1HOH, H2, H4
H1~2.6 - 2.8m1HH2, H5
H2, H5 (2 protons each)~1.8 - 2.1m4HH1, H3, H4
H4 (2 protons)~1.5 - 1.7m2HH3, H5

Interpretation:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears as a broad singlet far downfield (~12.1 ppm), a characteristic feature of carboxylic acids.[3]

  • Hydroxyl Proton (OH): The hydroxyl proton on C3 will appear as a doublet (due to coupling with H3) in a non-exchanging solvent like DMSO. Its chemical shift is variable but expected around 4.5-5.0 ppm.

  • Methine Protons (H1, H3): H3, being attached to the carbon bearing the hydroxyl group, is the most downfield of the ring protons (~4.2-4.4 ppm). H1, adjacent to the electron-withdrawing carboxylic acid, is also deshielded (~2.6-2.8 ppm).[4]

  • Methylene Protons (H2, H4, H5): The remaining six protons on the cyclopentane ring will appear as complex, overlapping multiplets in the aliphatic region (1.5-2.1 ppm). Their specific shifts and multiplicities are influenced by the cis stereochemistry and the magnetic anisotropy of the substituents. A 2D experiment like COSY is essential for definitive assignment.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. Set the spectral width to 0-200 ppm.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~175 - 178
C3~70 - 74
C1~45 - 48
C2, C5~35 - 40
C4~30 - 34

Interpretation:

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded, appearing significantly downfield (~175-178 ppm).[5]

  • Carbinol Carbon (C3): The carbon attached to the hydroxyl group (C3) is found in the characteristic range for secondary alcohols (~70-74 ppm).

  • Methine Carbon (C1): C1, alpha to the carbonyl group, appears around 45-48 ppm.

  • Methylene Carbons (C2, C4, C5): The remaining methylene carbons of the ring appear in the aliphatic region. C2 and C5, being adjacent to the substituted carbons, are expected at a similar shift (~35-40 ppm), while C4 would be the most upfield (~30-34 ppm).

2D NMR Workflow

To unambiguously assign the complex proton and carbon signals, a series of 2D NMR experiments is crucial.

G prep Sample Preparation (~10mg in 0.6mL DMSO-d6) h1 1D ¹H NMR (Initial Proton Map) prep->h1 c13 1D ¹³C NMR (Carbon Count & Type) prep->c13 cosy 2D COSY (¹H-¹H Connectivity) h1->cosy hsqc 2D HSQC (Direct ¹H-¹³C Correlation) h1->hsqc hmbc 2D HMBC (Long-Range ¹H-¹³C Correlation) h1->hmbc c13->hsqc c13->hmbc assign Full Structural Assignment cosy->assign hsqc->assign hmbc->assign

Caption: Standard workflow for complete NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): Reveals couplings between adjacent protons. For instance, it would show a cross-peak between H3 and the protons on C2 and C4, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This allows for the direct assignment of a carbon signal based on its known proton partner (e.g., the proton at ~4.3 ppm correlates to the carbon at ~72 ppm, identifying it as C3).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is key for identifying quaternary carbons and linking different spin systems. For example, a correlation from H2/H5 to the carbonyl carbon (C=O) would solidify the assignment of the ring structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or, more commonly for solids, using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Processing: Perform a background correction and identify the wavenumbers of major absorption bands.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensityDescription
3300 - 2500O-H stretch (Carboxylic Acid)Strong, Very BroadThis extremely broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps the C-H stretching region.[3][6]
~3400O-H stretch (Alcohol)Medium, BroadThis band, corresponding to the hydroxyl group, will likely be superimposed on the broader carboxylic acid O-H absorption.
2960 - 2850C-H stretch (sp³)Medium-StrongAliphatic C-H stretching from the cyclopentane ring.
1725 - 1700C=O stretch (Carbonyl)Strong, SharpIntense absorption characteristic of a saturated carboxylic acid carbonyl group.[7]
~1250C-O stretchStrongStretching vibration of the C-O single bond in the carboxylic acid and alcohol moieties.

Interpretation: The IR spectrum provides a rapid confirmation of the key functional groups. The two most diagnostic features are the exceptionally broad O-H stretch from 3300-2500 cm⁻¹ and the intense, sharp C=O stretch around 1710 cm⁻¹.[3][7] The presence of both signals is strong evidence for the carboxylic acid functionality, while the additional breadth around 3400 cm⁻¹ indicates the alcohol's O-H group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through analysis of its fragmentation patterns.

Experimental Protocol:

  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI), which is ideal for polar molecules like this acid. ESI can be run in either negative or positive ion mode.

  • Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

  • Fragmentation (MS/MS): Select the molecular ion of interest and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum (MS/MS), which helps in structural confirmation.

Predicted Mass Spectrometry Data (ESI-):

m/z (Daltons)Ion FormulaDescription
129.0557[C₆H₉O₃]⁻[M-H]⁻, Deprotonated molecule (Molecular Ion)
111.0451[C₆H₇O₂]⁻[M-H-H₂O]⁻, Loss of water from the molecular ion
85.0608[C₅H₉O]⁻[M-H-CO₂]⁻, Loss of carbon dioxide from the molecular ion

Interpretation (Negative Ion Mode): In ESI negative mode, the most abundant ion observed will be the deprotonated molecule, [M-H]⁻, at an m/z of 129.0557. High-resolution mass spectrometry can confirm the elemental formula C₆H₁₀O₃.

The fragmentation pattern provides further structural proof. Key expected fragmentation pathways include:

  • Loss of Water (-18 Da): A neutral loss of H₂O from the hydroxyl group is a common fragmentation pathway for alcohols, leading to a fragment at m/z 111.0451.

  • Loss of Carbon Dioxide (-44 Da): Decarboxylation is a characteristic fragmentation of carboxylic acids, resulting in a fragment at m/z 85.0608.

G parent [M-H]⁻ m/z = 129.0557 frag1 [M-H-H₂O]⁻ m/z = 111.0451 parent->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z = 85.0608 parent->frag2 - CO₂

Caption: Predicted major fragmentation pathways in ESI(-) MS/MS.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic use of NMR, IR, and MS techniques. ¹H and ¹³C NMR, supported by 2D experiments, provide a complete map of the carbon-hydrogen framework and confirm the relative stereochemistry. IR spectroscopy offers rapid verification of the essential hydroxyl and carboxylic acid functional groups through their characteristic vibrational bands. Finally, high-resolution mass spectrometry confirms the molecular formula and reveals key structural motifs through predictable fragmentation patterns. Together, these methods provide a robust and self-validating system for the unambiguous identification and characterization of this important chiral molecule, ensuring its quality and suitability for applications in research and development.

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A Technical Guide to the Biological Activity of 3-Hydroxycyclopentanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Stereochemistry in Drug Discovery

In the intricate landscape of molecular biology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological function. This principle is vividly illustrated by the stereoisomers of 3-hydroxycyclopentanecarboxylic acid. This guide delves into the nuanced world of these isomers, exploring their potential biological activities, the critical role of their stereochemistry, and the experimental frameworks required to elucidate their therapeutic promise. As we dissect the structure-activity relationships, it becomes evident that understanding the distinct properties of each isomer is paramount for advancing rational drug design.

Introduction to 3-Hydroxycyclopentanecarboxylic Acid and its Stereoisomers

3-Hydroxycyclopentanecarboxylic acid is a cyclic organic compound featuring a cyclopentane ring substituted with a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. The relative positions of these two functional groups give rise to cis and trans diastereomers. Furthermore, the presence of two chiral centers at positions 1 and 3 leads to the existence of four distinct stereoisomers:

  • (1R,3R)-3-hydroxycyclopentanecarboxylic acid

  • (1S,3S)-3-hydroxycyclopentanecarboxylic acid

  • (1R,3S)-3-hydroxycyclopentanecarboxylic acid

  • (1S,3R)-3-hydroxycyclopentanecarboxylic acid

The enantiomeric pairs are (1R,3R)/(1S,3S) and (1R,3S)/(1S,3R). The diastereomeric relationships exist between members of these different pairs. These are not just minor molecular variations; they are distinct chemical entities with unique shapes that can dictate their interaction with chiral biological targets like receptors and enzymes.[1]

The Hydroxycarboxylic Acid (HCA) Receptors: Prime Targets

The most probable biological targets for 3-hydroxycyclopentanecarboxylic acid isomers are the hydroxycarboxylic acid (HCA) receptors, a family of G-protein coupled receptors (GPCRs).[2] This family includes:

  • HCA1 (GPR81): Activated by lactate.

  • HCA2 (GPR109A): Activated by the ketone body 3-hydroxybutyrate and the drug nicotinic acid (niacin).[3]

  • HCA3 (GPR109B): Activated by 3-hydroxyoctanoic acid.[4]

These receptors are primarily expressed in adipocytes and immune cells and play a crucial role in regulating metabolic processes, particularly the inhibition of lipolysis.[5][6] Their activation leads to a Gi-mediated decrease in intracellular cyclic AMP (cAMP) levels.[7]

The Principle of Stereoselectivity at HCA Receptors

The activity of endogenous and synthetic ligands at HCA receptors is often stereoselective. A pertinent example is the activation of the HCA2 receptor by 3-hydroxybutyrate, where the naturally occurring (R)-enantiomer is significantly more potent than the (S)-enantiomer.[4][8] This precedent strongly suggests that the four stereoisomers of 3-hydroxycyclopentanecarboxylic acid will exhibit differential activity at the HCA receptors. The precise fit of an isomer into the receptor's binding pocket will determine its affinity and efficacy, with one isomer potentially acting as a potent agonist while another may be significantly less active or even inactive.

Elucidating the Biological Activity: A Methodological Framework

To comprehensively characterize the biological activity of each 3-hydroxycyclopentanecarboxylic acid isomer, a systematic experimental approach is required. This involves the stereoselective synthesis of each isomer, followed by a battery of in vitro and in vivo assays.

Stereoselective Synthesis and Isomer Separation

The foundational step is to obtain each of the four stereoisomers in high purity. This can be achieved through two primary strategies:

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer.

  • Chiral Resolution: Synthesizing a racemic or diastereomeric mixture and then separating the individual isomers.[9] This is often accomplished through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization or chromatography.[9]

The absolute stereochemistry and enantiomeric purity of the separated isomers must be rigorously confirmed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Characterization: Receptor Binding and Functional Assays

The primary in vitro evaluation aims to determine the affinity and functional activity of each isomer at the HCA receptors.

Experimental Protocol: Radioligand Binding Assay

This assay measures the affinity of each isomer for the HCA receptors by assessing their ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human HCA1, HCA2, or HCA3 receptor.

    • Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]-nicotinic acid for HCA2), and varying concentrations of the unlabeled 3-hydroxycyclopentanecarboxylic acid isomer.

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the isomer concentration.

    • Fit the data to a one-site competition model to determine the inhibition constant (Ki) for each isomer.

Experimental Protocol: [35S]GTPγS Binding Assay

This functional assay measures the ability of each isomer to activate the G-protein coupled to the HCA receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cells expressing the HCA receptor of interest, as described above.

  • Assay Reaction:

    • In a 96-well plate, incubate the membranes with varying concentrations of the 3-hydroxycyclopentanecarboxylic acid isomer in the presence of GDP and [35S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [35S]GTPγS against the logarithm of the isomer concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each isomer.

Diagram of HCA Receptor Activation and Downstream Signaling

HCA_Signaling cluster_membrane Cell Membrane HCA_R HCA Receptor (e.g., GPR109A) G_protein Gi/o Protein (αβγ) HCA_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand 3-HCCA Isomer Ligand->HCA_R Binding Lipolysis Lipolysis Inhibition cAMP->Lipolysis Downregulation leads to ATP ATP ATP->AC

Caption: HCA receptor activation by a 3-HCCA isomer.

Structure-Activity Relationship (SAR) Analysis

A systematic comparison of the in vitro data for the four isomers will allow for the establishment of a preliminary structure-activity relationship.

Table 1: Stereoisomers of 3-Hydroxycyclopentanecarboxylic Acid and Postulated Activity

IsomerStructureRelative StereochemistryPredicted HCA Receptor Activity
(1R,3R)(Structure image)transPotentially high affinity and efficacy
(1S,3S)(Structure image)transPotentially low affinity and efficacy
(1R,3S)(Structure image)cisPotentially intermediate activity
(1S,3R)(Structure image)cisPotentially intermediate activity

Note: The predicted activity is hypothetical and must be confirmed by experimental data. The relative potencies will depend on the specific receptor subtype and the assay conditions.

Therapeutic Potential and Future Directions

The differential activation of HCA receptors by the stereoisomers of 3-hydroxycyclopentanecarboxylic acid could have significant therapeutic implications. A potent and selective agonist for HCA2, for instance, could be developed as a novel anti-dyslipidemic agent with a potentially improved side-effect profile compared to niacin.[3] Furthermore, given the role of HCA receptors in immune cell function, selective modulators could be explored for the treatment of inflammatory conditions.[10]

Future research should focus on:

  • Comprehensive Screening: Testing all four isomers against the full panel of HCA receptors.

  • In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of the most active isomers in animal models of metabolic and inflammatory diseases.

  • Lead Optimization: Using the established SAR to design and synthesize novel analogs with improved potency, selectivity, and drug-like properties.

Conclusion

The biological activity of 3-hydroxycyclopentanecarboxylic acid is intrinsically linked to its stereochemistry. While the HCA receptor family represents the most likely target, a thorough experimental investigation of all four stereoisomers is necessary to unlock their full therapeutic potential. The methodological framework outlined in this guide provides a roadmap for researchers to systematically evaluate these compounds and contribute to the development of next-generation therapeutics for metabolic and inflammatory disorders. The journey from understanding molecular shape to designing effective medicines is a testament to the power of stereochemistry in modern drug discovery.

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A Technical Guide to (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid and its Stereoisomers: Synthesis, Analysis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (1S,3R)-3-hydroxycyclopentanecarboxylic acid, a valuable chiral building block in modern organic synthesis and pharmaceutical development. We will dissect the complexities of its stereochemistry, survey robust synthetic strategies for accessing its enantiomerically pure forms, detail essential analytical protocols for stereochemical verification, and discuss its application as a key synthon for bioactive molecules.

Introduction: Understanding the Stereochemical Landscape

3-Hydroxycyclopentanecarboxylic acid possesses two stereogenic centers (at carbons 1 and 3), giving rise to four possible stereoisomers. These consist of two pairs of enantiomers. The relationship between the hydroxyl and carboxylic acid groups (either cis or trans) defines the diastereomeric pairs.

  • (1S,3R) and (1R,3S): These are enantiomers with a cis relationship between the two functional groups.

  • (1S,3S) and (1R,3R): These are enantiomers with a trans relationship between the two functional groups.

The precise three-dimensional arrangement of these functional groups is critical, as it dictates how the molecule interacts with other chiral entities, such as enzymes or receptors in a biological system.[1] Consequently, the ability to selectively synthesize a single, desired stereoisomer is of paramount importance in drug discovery and development.[2][3]

G cluster_isomers Stereoisomers of 3-Hydroxycyclopentanecarboxylic Acid 1S,3R (1S,3R)-cis 1R,3S (1R,3S)-cis 1S,3R->1R,3S Enantiomers 1S,3S (1S,3S)-trans 1S,3R->1S,3S Diastereomers 1R,3R (1R,3R)-trans 1S,3R->1R,3R Diastereomers 1R,3S->1S,3S Diastereomers 1R,3S->1R,3R Diastereomers 1S,3S->1R,3R Enantiomers

Caption: Stereochemical relationships of 3-hydroxycyclopentanecarboxylic acid isomers.

Table 1: Physicochemical Properties of Key Stereoisomers

Property(1S,3R)-Isomer(1S,3S)-IsomerRacemic Mixture
IUPAC Name (1S,3R)-3-Hydroxycyclopentane-1-carboxylic acid(1S,3S)-3-Hydroxycyclopentanecarboxylic acid3-Hydroxycyclopentanecarboxylic acid
Synonyms (1S)-cis-3-Hydroxycyclopentanecarboxylic acid(1S)-trans-3-Hydroxycyclopentanecarboxylic acid-
CAS Number 107983-78-8 (Note: Often confused with cis/trans isomers)[4][5]107983-78-8[6][7]101080-22-2[8][9]
Molecular Formula C₆H₁₀O₃[5]C₆H₁₀O₃[6]C₆H₁₀O₃[8]
Molecular Weight 130.14 g/mol [5]130.14 g/mol [6]130.14 g/mol [8]

Strategies for Stereoselective Synthesis

Accessing enantiomerically pure forms of 3-hydroxycyclopentanecarboxylic acid requires sophisticated synthetic strategies that can control the stereochemistry at both C1 and C3. The choice of strategy often depends on factors like scalability, cost of reagents, and the desired enantiomeric purity.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to create the desired stereoisomer directly from achiral or prochiral starting materials. This is often the most efficient and atom-economical approach.

  • Organocatalytic Domino Reactions: These powerful reactions can rapidly construct complex molecular architectures with high stereocontrol in a single pot.[10] For instance, an N-heterocyclic carbene (NHC)-catalyzed domino reaction between an α,β-unsaturated aldehyde and a 2-nitroallylic acetate can generate highly functionalized cyclopentanes with multiple contiguous stereocenters.[11] The choice of a chiral catalyst is paramount, as it creates a chiral environment that directs the formation of one enantiomer over the other.

  • Asymmetric Hydrogenation: Chiral metal complexes, such as those based on Iridium or Ruthenium, can catalyze the hydrogenation of a double bond in a prochiral cyclopentene precursor.[12] The chiral ligands coordinated to the metal center dictate the facial selectivity of hydrogen addition, leading to high enantiomeric excess (ee). This method is particularly powerful for producing (hetero)aryl-fused cyclopentanes.[12]

Chiral Resolution: Separating Stereoisomers

Resolution involves the preparation of a racemic or diastereomeric mixture followed by the separation of the desired stereoisomer. While this approach has an inherent maximum yield of 50% for a single enantiomer (without a racemization/recycling loop), it can be highly effective and scalable.

This is a widely used and highly effective method that leverages the stereoselectivity of enzymes, particularly lipases and esterases.[13][14]

Causality of EKR: The principle relies on the fact that the active site of an enzyme is itself a chiral environment. When presented with a racemic mixture of esters (e.g., methyl (±)-3-hydroxycyclopentanecarboxylate), the enzyme will selectively catalyze the hydrolysis of one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the unreacted ester (one enantiomer) from the hydrolyzed carboxylic acid (the other enantiomer). Lipases from Pseudomonas cepacia (now Burkholderia cepacia) or Candida antarctica lipase B (CAL-B) are frequently employed for their broad substrate scope and high enantioselectivity.[13][15]

G cluster_workflow Enzymatic Kinetic Resolution (EKR) Workflow Racemate Racemic Ester ((R)-Ester + (S)-Ester) Reaction Selective Hydrolysis (e.g., (S)-Ester reacts faster) Racemate->Reaction Enzyme Lipase (e.g., CAL-B) + H₂O (Buffer) Enzyme->Reaction Separation Work-up & Separation (e.g., Extraction, Chromatography) Reaction->Separation Acid (S)-Carboxylic Acid (High ee) Separation->Acid Aqueous Phase Ester (R)-Ester (High ee) Separation->Ester Organic Phase Products Separated Products G cluster_hplc Chiral HPLC Analysis Workflow Sample Sample Solution (Racemic or Enantioenriched) Injection Inject into HPLC Sample->Injection Column Chiral Column (Chiral Stationary Phase) Injection->Column Elution Elution with Mobile Phase Column->Elution Detector UV Detector Elution->Detector Output Chromatogram (Separated Peaks) Detector->Output

Sources

Methodological & Application

Application Notes: Chiral Resolution Methods for 3-Hydroxycyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enantiomerically pure 3-hydroxycyclopentanecarboxylic acid is a valuable chiral building block in the pharmaceutical industry. Its distinct stereoisomers often exhibit different pharmacological and toxicological profiles, making their separation and isolation a critical step in drug development and asymmetric synthesis.[1][2][3] This guide provides an in-depth analysis and detailed protocols for three primary methods of chiral resolution: Enzymatic Kinetic Resolution, Diastereomeric Salt Formation, and Chiral High-Performance Liquid Chromatography (HPLC). The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Method 1: Enzymatic Kinetic Resolution

Principle & Scientific Rationale

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers in a racemic mixture.[4] The core principle involves the enzyme-catalyzed transformation (e.g., acylation or hydrolysis) of one enantiomer at a much higher rate than the other. For a racemic mixture of 3-hydroxycyclopentanecarboxylic acid, a lipase can selectively acylate the hydroxyl group of one enantiomer, leaving the other enantiomer largely unreacted.

This process results in a mixture of an acylated product and the unreacted, enantiomerically enriched starting material. A theoretical maximum yield of 50% for each isolated enantiomer is a hallmark of kinetic resolution. The choice of enzyme is critical; Lipase B from Candida antarctica (CALB) is a widely used and robust biocatalyst known for its broad substrate specificity and high enantioselectivity in resolving alcohols and acids.[4][5]

Visualization: Enzymatic Resolution Workflow

G cluster_input Input cluster_process Process cluster_output Output Mixture cluster_final Isolated Enantiomers racemate Racemic (±)-3-Hydroxy- cyclopentanecarboxylic Acid enzyme Enzyme (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) racemate->enzyme product (R)-Acylated Ester (Product) enzyme->product Fast Reaction unreacted (S)-3-Hydroxy- cyclopentanecarboxylic Acid (Unreacted) enzyme->unreacted Slow/No Reaction separation Separation (Chromatography or Extraction) product->separation unreacted->separation pure_product Pure (R)-Enantiomer (after hydrolysis) separation->pure_product pure_unreacted Pure (S)-Enantiomer separation->pure_unreacted G racemic_acid Racemic (±)-Acid salt_formation Salt Formation in Solvent racemic_acid->salt_formation chiral_base Chiral Resolving Agent (e.g., (R)-α-Methylbenzylamine) chiral_base->salt_formation diastereomers Mixture of Diastereomeric Salts [(R)-Acid·(R)-Base] [(S)-Acid·(R)-Base] salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Salt (in Mother Liquor) crystallization->more_soluble acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) more_soluble->acidification2 enantiomer1 Pure (R)-Acid acidification1->enantiomer1 enantiomer2 Enriched (S)-Acid acidification2->enantiomer2

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The Pivotal Role of (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid, a chiral cyclopentane derivative, has emerged as a cornerstone in the synthesis of a class of potent therapeutic agents known as carbocyclic nucleosides. Its rigid, three-dimensional structure and specific stereochemistry are instrumental in creating molecules that can effectively mimic natural nucleosides, thereby interfering with viral replication and other pathological processes. This guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

The Strategic Advantage of the Cyclopentane Scaffold

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene group. This seemingly subtle modification confers several crucial advantages in a medicinal chemistry context:

  • Enhanced Metabolic Stability: The absence of the glycosidic ether linkage makes carbocyclic nucleosides resistant to cleavage by phosphorylases and hydrolases, enzymes that would otherwise degrade natural nucleosides. This leads to a longer biological half-life and improved pharmacokinetic profiles.[1]

  • Favorable Conformational Properties: The cyclopentane ring can adopt a conformation that mimics the ribose ring of natural nucleosides, allowing for effective recognition and binding by target enzymes.[2]

  • Increased Lipophilicity: The replacement of oxygen with carbon increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

The specific (1S,3R) stereochemistry of the 3-hydroxycyclopentanecarboxylic acid is critical for orienting the substituents in a precise spatial arrangement that mimics the 3'- and 5'-hydroxyl groups of a natural deoxyribose sugar. This stereochemical fidelity is paramount for the biological activity of the resulting drug molecules.

Core Applications in Antiviral Drug Development

The most prominent application of this compound and its derivatives is in the synthesis of antiviral agents, particularly for the treatment of chronic hepatitis B (HBV) and human immunodeficiency virus (HIV).

Case Study 1: Entecavir - A Potent Anti-HBV Agent

Entecavir is a highly effective carbocyclic nucleoside analogue of 2'-deoxyguanosine used in the treatment of HBV infection.[2] Its synthesis often utilizes a chiral cyclopentanone precursor that can be derived from intermediates related to this compound.

Entecavir's antiviral activity is dependent on its intracellular conversion to the active triphosphate form. This process is a classic example of bioactivation and is crucial for the drug's efficacy.

  • Cellular Uptake: Entecavir enters the host cell.

  • Phosphorylation Cascade: Host cellular kinases sequentially phosphorylate entecavir to its monophosphate, diphosphate, and finally the active triphosphate form (entecavir-TP).

  • Inhibition of Viral Polymerase: Entecavir-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand by the HBV reverse transcriptase/polymerase.

  • Chain Termination: Upon incorporation, the lack of a 3'-hydroxyl group on the cyclopentane ring prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA replication.

G Entecavir Entecavir ETP Entecavir Monophosphate Entecavir->ETP Cellular Kinase EDP Entecavir Diphosphate ETP->EDP Cellular Kinase ETP_active Entecavir Triphosphate (Active) EDP->ETP_active Cellular Kinase HBV_RT HBV Reverse Transcriptase ETP_active->HBV_RT Competes with dGTP Viral_DNA Viral DNA Replication HBV_RT->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination Inhibition

Caption: Intracellular activation of Entecavir and its mechanism of action.

Case Study 2: Abacavir and Carbovir - Anti-HIV Nucleoside Analogues

Abacavir and its precursor, Carbovir, are carbocyclic 2'-deoxyguanosine analogues that are potent inhibitors of HIV-1 reverse transcriptase.[3][4] The synthesis of these drugs also relies on chiral cyclopentene intermediates, highlighting the versatility of this structural motif.

Similar to Entecavir, Abacavir requires intracellular phosphorylation to its active metabolite, carbovir triphosphate. This active form then competes with the natural deoxyguanosine triphosphate and is incorporated into the growing viral DNA chain by HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the cyclopentene ring leads to chain termination, thus inhibiting viral replication.

Application in Prostaglandin Synthesis

Beyond antiviral applications, cyclopentane derivatives are fundamental building blocks in the synthesis of prostaglandins and their analogues. Prostaglandins are lipid compounds with diverse physiological effects, and their synthetic analogues are used to treat a variety of conditions, including glaucoma and pulmonary hypertension. The cyclopentane ring forms the core of the prostaglandin structure, and the stereochemistry of its substituents is critical for biological activity. While not a direct precursor in all cases, the methodologies developed for the synthesis of chiral cyclopentanes like this compound are transferable to the synthesis of key prostaglandin intermediates, such as the Corey lactone.[5]

Experimental Protocols

The following protocols are generalized procedures based on established synthetic transformations used in the preparation of carbocyclic nucleosides from cyclopentane precursors. Researchers should adapt these protocols based on the specific substrate and desired product.

Protocol 1: Enzymatic Kinetic Resolution of a Racemic Cyclopentenol

Rationale: Obtaining enantiomerically pure starting materials is crucial. Enzymatic kinetic resolution is a highly efficient method for separating enantiomers by selectively acylating one enantiomer, allowing for the separation of the acylated and unreacted forms. Lipases, such as Candida antarctica Lipase B (CAL-B), are commonly used for this purpose.[6]

Procedure:

  • To a solution of the racemic cyclopentenol (1 equivalent) in an anhydrous solvent such as tert-butyl methyl ether (t-BuOMe), add an acyl donor like vinyl acetate (2-3 equivalents).

  • Add an immobilized lipase (e.g., Novozym 435, 50-100 mg per gram of substrate).

  • Seal the reaction vessel and stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or by monitoring the consumption of the starting material. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted enantiomers.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the acylated product from the unreacted alcohol using flash column chromatography.

  • Determine the enantiomeric excess (ee) of both products using chiral HPLC.

G Start Racemic Cyclopentenol Reaction Enzymatic Acylation (Lipase, Acyl Donor) Start->Reaction Separation Chromatographic Separation Reaction->Separation Product1 Enantiomerically Enriched Acylated Product Separation->Product1 Product2 Enantiomerically Enriched Unreacted Alcohol Separation->Product2

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol 2: Mitsunobu Coupling for Nucleobase Installation

Rationale: The Mitsunobu reaction is a versatile method for coupling a nucleobase to a secondary alcohol with inversion of stereochemistry. This reaction is widely used in the synthesis of carbocyclic nucleosides to introduce the purine or pyrimidine base onto the cyclopentane scaffold.[7][8][9]

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral cyclopentanol derivative (1 equivalent), the nucleobase (e.g., a protected guanine or adenine, 1-1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents), in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product will contain the desired nucleoside along with triphenylphosphine oxide and the reduced azodicarboxylate. Purify the crude product by flash column chromatography on silica gel to isolate the carbocyclic nucleoside.

Note: The order of addition of reagents can be critical. It is often recommended to add the azodicarboxylate dropwise to a pre-mixed solution of the alcohol, nucleobase, and phosphine.

Quantitative Data Summary

The following table summarizes the biological activity of some representative carbocyclic nucleosides.

CompoundTarget VirusAssay TypeEC₅₀ (µM)Cell Line
EntecavirHepatitis B Virus (HBV)Antiviral Assay0.004HepG2 2.2.15
AbacavirHIV-1Antiviral Assay0.03-0.07MT-4
CarbovirHIV-1Antiviral Assay0.12MT-4
1,2,3-Triazole analogueVaccinia VirusCPE0.4Vero
1,2,3-Triazole analogueCowpox VirusCPE39Vero
1,2,3-Triazole analogueSARS-CoVCPE47Vero

EC₅₀ values represent the concentration of the compound required to inhibit viral replication by 50%. CPE stands for Cytopathic Effect assay.

Conclusion

This compound and its related chiral cyclopentane derivatives are indispensable tools in modern medicinal chemistry. Their unique structural and stereochemical properties have enabled the development of life-saving antiviral drugs. The synthetic protocols and mechanistic understanding presented in this guide are intended to empower researchers to further explore the potential of this remarkable scaffold in the discovery of new therapeutic agents.

References

  • 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry.

  • Synthesis of carbovir and abacavir from a carbocyclic precursor. PubMed.

  • Carbocyclic nucleoside - Wikipedia.

  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Benzyl-2-Hydroxycyclopent-2-enone. Benchchem.

  • Mitsunobu reaction - Organic Synthesis.

  • Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. ACS Publications.

  • Synthesis of Carbocyclic Nucleoside Analogues from Aminocyclopentanol: Application Notes and Protocols. Benchchem.

  • Application Notes and Protocols for Chiral Synthesis of Carbocyclic Nucleosides. Benchchem.

  • Total Synthesis of Entecavir.

  • Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. PubMed.

  • Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Request PDF.

  • Synthesis Strategies for Entecavir. Organic Chemistry Portal.

  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC.

  • BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. PMC.

  • Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. PubMed.

  • Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents. PubMed.

  • The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. PMC.

  • Cryptic phosphorylation in nucleoside natural product biosynthesis. PMC.

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. NIH.

  • A concise and scalable chemoenzymatic synthesis of prostaglandins. PubMed Central.

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Application Note & Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Hydroxycyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 3-Hydroxycyclopentane-1-carboxylic Acid

Optically pure 3-hydroxycyclopentane-1-carboxylic acid and its derivatives are valuable chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The specific stereochemistry of the hydroxyl and carboxyl groups on the cyclopentane ring is critical for their biological function and therapeutic efficacy. The production of single-enantiomer drugs is a crucial aspect of modern drug development to enhance therapeutic outcomes and minimize potential side effects associated with the inactive or less active enantiomer. Enzymatic kinetic resolution offers a highly efficient, selective, and environmentally benign approach to obtain these enantiomerically pure compounds, circumventing the challenges of traditional chemical methods.[1][2] This application note provides a detailed protocol for the lipase-catalyzed kinetic resolution of racemic 3-hydroxycyclopentane-1-carboxylic acid, leveraging the high enantioselectivity of lipases.

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[3] In this protocol, a lipase selectively catalyzes the esterification of one enantiomer of racemic 3-hydroxycyclopentane-1-carboxylic acid at a much higher rate than the other. This results in a reaction mixture containing one enantiomer as an ester and the other as the unreacted carboxylic acid. These two compounds, now having different chemical properties, can be readily separated.

Lipases, such as Candida antarctica Lipase B (CALB), are widely employed for their broad substrate scope, high enantioselectivity, and stability in organic solvents.[1][4][5] The choice of lipase, solvent, and acyl donor are critical parameters that significantly influence the reaction's efficiency and enantioselectivity.

Experimental Workflow Overview

The overall experimental workflow for the lipase-catalyzed kinetic resolution of racemic 3-hydroxycyclopentane-1-carboxylic acid is depicted below.

G cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_monitoring Monitoring & Work-up cluster_analysis Analysis prep_materials Racemic 3-hydroxycyclopentane- 1-carboxylic acid, Lipase, Solvent, Acyl Donor reaction Incubate reactants with lipase under controlled temperature and agitation. prep_materials->reaction Add reactants monitoring Monitor reaction progress by TLC or HPLC reaction->monitoring Sample periodically workup Quench reaction and separate ester and unreacted acid monitoring->workup Upon reaching ~50% conversion analysis Determine enantiomeric excess (ee) of ester and acid by chiral HPLC workup->analysis Analyze separated fractions

Caption: Experimental workflow for kinetic resolution.

Detailed Protocol

Materials and Reagents
  • Racemic 3-hydroxycyclopentane-1-carboxylic acid

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Anhydrous alcohol (e.g., 1-butanol, 2-propanol)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, or hexane)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Chiral HPLC column (e.g., cellulose-based or amylose-based)

  • HPLC grade solvents

Lipase Selection and Preparation

Candida antarctica Lipase B (CALB), particularly in its immobilized form (Novozym® 435), is highly recommended for this resolution due to its demonstrated high enantioselectivity and stability for a wide range of substrates, including cyclic alcohols and carboxylic acids.[1][4] The immobilization enhances its stability and allows for easy recovery and reuse. No special preparation is required for the commercial immobilized enzyme, but it should be stored under recommended conditions to maintain its activity.

Enzymatic Esterification Reaction

This protocol outlines the enantioselective esterification of the carboxylic acid group.

  • To a dried flask, add racemic 3-hydroxycyclopentane-1-carboxylic acid (1.0 eq).

  • Add an anhydrous organic solvent (e.g., MTBE, 10-20 mL per gram of substrate). The choice of solvent is crucial as it can significantly impact enzyme activity and enantioselectivity.[2]

  • Add the alcohol (e.g., 1-butanol, 1.2-1.5 eq) which will act as the acyl acceptor.

  • Add the immobilized lipase (e.g., Novozym® 435, 10-20% by weight of the substrate).

  • Seal the flask and place it in an incubator shaker at a controlled temperature (typically 30-50 °C) with moderate agitation (e.g., 150-200 rpm).

  • Monitor the reaction progress periodically (e.g., every 4-8 hours) by taking a small aliquot of the reaction mixture and analyzing it by TLC or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the formed ester.

Reaction Work-up and Product Isolation
  • Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with the reaction solvent and dried for potential reuse.

  • Transfer the filtrate to a separatory funnel.

  • Extract the unreacted carboxylic acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (2-3 times).

  • Combine the aqueous layers and acidify to a pH of 2-3 with 1 M HCl.

  • Extract the enantiomerically enriched carboxylic acid from the acidified aqueous layer with ethyl acetate (3 times).

  • Dry the combined organic extracts containing the carboxylic acid over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted 3-hydroxycyclopentane-1-carboxylic acid.

  • The original organic layer from step 3 contains the enantiomerically enriched ester. Wash this layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be further purified by column chromatography on silica gel if necessary.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the unreacted carboxylic acid and the produced ester is determined by chiral High-Performance Liquid Chromatography (HPLC).[6][7]

  • Sample Preparation:

    • For the unreacted carboxylic acid, dissolve a small amount in the HPLC mobile phase.

    • For the ester, it may be necessary to hydrolyze it back to the corresponding carboxylic acid to analyze both enantiomers on the same chiral column under identical conditions.

  • Chiral HPLC Conditions (Example):

    • Column: A cellulose-based chiral stationary phase such as Chiralcel® OD-H or a similar column is often effective for separating enantiomers of carboxylic acids.[8]

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) for acidic compounds is a common choice for normal-phase chiral HPLC.[7] A typical starting point could be Hexane:Isopropanol:TFA (90:10:0.1).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

  • Calculation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Data Presentation

The following table provides a hypothetical summary of the expected results from the kinetic resolution under optimized conditions.

CompoundYield (%)Enantiomeric Excess (% ee)
Unreacted (S)-3-hydroxycyclopentane-1-carboxylic acid~45%>98%
Ester of (R)-3-hydroxycyclopentane-1-carboxylic acid~48%>98%

Note: The absolute configuration of the faster-reacting enantiomer depends on the specific lipase and reaction conditions and should be determined experimentally.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no reaction Inactive enzyme, inappropriate solvent, low temperature.Verify enzyme activity with a standard substrate. Screen different solvents. Increase the reaction temperature.
Low enantioselectivity Non-optimal lipase, incorrect solvent or temperature.Screen different lipases (e.g., from Pseudomonas cepacia). Optimize solvent and temperature.
Reaction proceeds beyond 50% conversion Inadequate monitoring.Monitor the reaction more frequently, especially as it approaches 50% conversion.
Poor separation of enantiomers on chiral HPLC Incorrect chiral column or mobile phase.Screen different chiral columns. Optimize the mobile phase composition (e.g., ratio of hexane to isopropanol, concentration of TFA).

Reaction Scheme

The enzymatic kinetic resolution of racemic 3-hydroxycyclopentane-1-carboxylic acid via esterification is illustrated below.

G cluster_products racemate Racemic (±)-3-hydroxycyclopentane- 1-carboxylic acid lipase + R'-OH (Lipase) racemate->lipase products lipase->products ester (R)-Ester products->ester Faster reacting enantiomer acid (S)-Acid (unreacted) products->acid Slower reacting enantiomer

Caption: Lipase-catalyzed esterification of racemic acid.

Conclusion

This application note provides a comprehensive and detailed protocol for the lipase-catalyzed kinetic resolution of racemic 3-hydroxycyclopentane-1-carboxylic acid. By carefully selecting the lipase and optimizing the reaction conditions, it is possible to obtain both enantiomers in high yield and with excellent enantiomeric purity. This biocatalytic method represents a powerful tool for researchers and professionals in drug development and organic synthesis, offering a green and efficient route to valuable chiral intermediates.

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  • Zhang, Y., et al. (2018). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 8(1), 224-231. [Link]

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Protocol for Complete NMR-Based Structural Elucidation of (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development and Research Professionals

Introduction: The Need for Rigorous Structural Verification

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure, featuring both a carboxylic acid and a hydroxyl group on a cyclopentane scaffold, makes it a valuable synthon for complex target molecules. Accurate and unambiguous structural confirmation is paramount to ensure the integrity of downstream applications, from lead optimization to final API (Active Pharmaceutical Ingredient) synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural elucidation of organic molecules in solution. This application note provides a comprehensive, field-proven protocol for the complete assignment of the ¹H and ¹³C NMR spectra of this compound. The methodology leverages a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments to create a self-validating system of structural confirmation, suitable for both routine analysis and regulatory submissions.

Analyte Profile & Physicochemical Properties

A thorough understanding of the analyte's properties is critical for designing an effective NMR experiment. The key characteristics of this compound are summarized below.

PropertyValueSourceJustification for NMR Protocol
Molecular Formula C₆H₁₀O₃PubChem[1]Confirms the expected number of carbon and hydrogen atoms to be assigned.
Molecular Weight 130.14 g/mol PubChem[1]Essential for calculating molarity for sample preparation.
IUPAC Name (1S,3R)-3-hydroxycyclopentane-1-carboxylic acidPubChem[1]Defines the specific stereoisomer under investigation.
Predicted pKa 4.59 ± 0.40ChemicalBook[2]The acidic nature of the carboxyl proton influences solvent choice and its exchange rate.
Structure Chemical structure of this compoundPubChem[1]The target structure for spectral assignment.

Principle of the Multi-dimensional NMR Approach

No single NMR experiment can provide complete structural information. This protocol employs a logical combination of experiments to build a complete, correlated picture of the molecule.

  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts, their integration (relative numbers), and their coupling patterns (which protons are adjacent).

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shift indicates the type of carbon (e.g., C=O, C-O, C-C).

  • COSY (Homonuclear Correlation Spectroscopy): An indispensable 2D experiment that identifies protons that are spin-spin coupled, typically those separated by two or three bonds (e.g., H-C-H or H-C-C-H). This allows for the tracing of proton connectivity networks throughout the molecule's carbon skeleton.[3][4]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation).[5] It is exceptionally powerful for assigning the carbon spectrum based on the more easily interpreted proton spectrum.

The synergy of these experiments allows for the unambiguous assignment of every proton and carbon atom, confirming both the constitution and the relative stereochemistry of the cyclopentane ring.

Experimental Workflow: From Sample to Structure

The overall process follows a systematic workflow designed to ensure high-quality, reproducible data. Each step is critical for the success of the final structural elucidation.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis A Weigh 10-20 mg of Analyte B Dissolve in 0.6 mL DMSO-d6 A->B Accurate Mass C Filter into 5mm NMR Tube B->C Ensure Homogeneity D Acquire 1D ¹H Spectrum C->D Insert into Spectrometer E Acquire 1D ¹³C Spectrum F Acquire 2D COSY G Acquire 2D HSQC H Process & Phase Spectra G->H Transfer Data (FID) I Assign ¹H Spectrum using COSY H->I J Assign ¹³C Spectrum using HSQC I->J K Final Structure Confirmation J->K

Caption: Overall workflow from sample preparation to final structure confirmation.

Detailed Experimental Protocols

Protocol for NMR Sample Preparation

Causality: The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. This protocol is optimized to ensure a homogeneous sample, free of particulate matter, at a concentration suitable for both sensitive ¹H detection and less sensitive ¹³C and 2D experiments.

Reagents & Equipment:

  • This compound (10-20 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8% D

  • High-quality 5 mm NMR tube (e.g., Norell S-5-500-7 or equivalent)[6]

  • Glass Pasteur pipette and a small plug of glass wool

  • Analytical balance

  • Vortex mixer

Rationale for Solvent Choice: DMSO-d₆ is selected for several key reasons. Firstly, it is an excellent solvent for polar molecules containing both hydroxyl and carboxylic acid functional groups. Secondly, it forms hydrogen bonds with the analyte's -OH and -COOH protons, slowing down their rate of chemical exchange. This often results in sharper, more readily observable signals for these exchangeable protons, which might otherwise be broadened into the baseline or disappear entirely in solvents like D₂O or CDCl₃.[7][8]

Step-by-Step Procedure:

  • Weighing: Accurately weigh 10-20 mg of the analyte directly into a clean, dry vial. For a complete set of 2D spectra, aiming for ~15-20 mg is recommended to reduce acquisition time.[9][10]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. The final volume in the NMR tube should be between 0.6-0.7 mL to ensure it is correctly positioned within the spectrometer's detection coil.[9][11]

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution through the pipette directly into the NMR tube. This critical step removes any micro-particulate matter, which can severely degrade spectral quality by disrupting the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube. Label it clearly with a permanent marker or a securely wrapped piece of tape. Do not write directly on the tube where it will be inside the spinner turbine.[12]

Protocol for NMR Data Acquisition

Causality: The parameters below are a robust starting point for a standard 400-600 MHz spectrometer equipped with a cryoprobe. They are designed to balance signal-to-noise with experimental time.

Experiment Key Parameters Purpose & Rationale
¹H (Proton) Scans (ns): 8-16Spectral Width (sw): 16 ppmAcquisition Time (aq): ~3sRelaxation Delay (d1): 2sTo quickly obtain a high signal-to-noise spectrum of all protons. The wide spectral width ensures the acidic proton (~12 ppm) is observed.[13]
¹³C (Carbon) Scans (ns): 1024-2048Spectral Width (sw): 240 ppmAcquisition Time (aq): ~1sRelaxation Delay (d1): 2sTo detect the low-natural-abundance ¹³C nuclei. A sufficient number of scans is crucial for good signal-to-noise, especially for the quaternary carboxyl carbon.[10]
gCOSY Scans per increment (ns): 2-4Increments (F1): 256-400Spectral Width (F1/F2): 16 ppmTo map all ³J(H,H) and ²J(H,H) correlations. Gradient-selected (gCOSY) provides cleaner spectra by suppressing artifacts.[4]
gHSQC Scans per increment (ns): 4-8Increments (F1): 256Spectral Width (F1): 200 ppm¹J(C,H) Coupling Constant: 145 HzTo correlate each proton with its directly attached carbon. The ¹J(C,H) value is optimized for one-bond correlations in sp³ and sp² systems.[5]

Data Processing and Structural Interpretation

Logical Assignment Strategy

The power of this protocol lies in using the spectra synergistically. The assignment process follows a logical path of deduction, illustrated below.

Caption: Logical flow for spectral assignment using 2D correlation data.

Step-by-Step Interpretation:

  • ¹H Spectrum Analysis:

    • Identify the most downfield aliphatic protons. The proton alpha to the carboxylic acid (H1) and the proton attached to the carbon bearing the hydroxyl group (H3) are expected to be the most deshielded.

    • Locate the very broad singlet far downfield (typically >10 ppm), which corresponds to the carboxylic acid proton (-COOH).[14] Another broad signal will correspond to the hydroxyl proton (-OH).

  • COSY Spectrum Analysis:

    • Starting from the signals assigned to H1 and H3, "walk" around the cyclopentane ring using the cross-peaks. For example, the H1 signal will show a cross-peak to the two H2 protons. The H2 protons will, in turn, show correlations to H1 and H3, and so on, until the entire spin system of the ring is mapped.

  • HSQC Spectrum Analysis:

    • Overlay the ¹H and ¹³C spectra on the HSQC plot axes. Each cross-peak in the HSQC spectrum directly links a proton signal on one axis to a carbon signal on the other.

    • Use the now-assigned proton signals (H1, H2, H3, H4, H5) to definitively assign their corresponding carbon signals (C1, C2, C3, C4, C5).

  • Final ¹³C Assignment:

    • The carboxyl carbon (C6) will be the only carbon signal remaining in the ¹³C spectrum (expected ~170-180 ppm) that does not have a cross-peak in the HSQC spectrum, as it has no directly attached protons.[8]

Table of Expected Spectral Data

The following table summarizes the predicted chemical shifts and correlations for this compound in DMSO-d₆. Note: Exact chemical shifts are environment-dependent and may vary slightly.

AtomPredicted ¹H Shift (ppm)MultiplicityKey COSY CorrelationsPredicted ¹³C Shift (ppm)
1 (-CH) ~2.6 - 2.8mH2, H5~45-50
2 (-CH₂) ~1.5 - 1.9mH1, H3~30-35
3 (-CH) ~4.1 - 4.3mH2, H4~70-75
4 (-CH₂) ~1.4 - 1.8mH3, H5~30-35
5 (-CH₂) ~1.6 - 2.0mH1, H4~25-30
6 (-COOH) ~12.0br sNone~175-180
-OH ~4.5 - 5.5br sNoneN/A

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Broad ¹H signals (poor resolution) 1. Sample too concentrated.[9] 2. Particulate matter in sample. 3. Poor magnet shimming.1. Dilute the sample or prepare a new, less concentrated one. 2. Re-filter the sample through glass wool. 3. Re-run the automated shimming routine.
-COOH or -OH proton signal is missing 1. Presence of water in DMSO-d₆ causing rapid exchange. 2. Spectral width was not set wide enough.1. Use fresh, high-purity, anhydrous DMSO-d₆. 2. Re-acquire the ¹H spectrum with a wider spectral width (e.g., 20 ppm).
Low S/N in ¹³C or 2D spectra 1. Sample concentration is too low. 2. Insufficient number of scans.1. Prepare a more concentrated sample if material is available. 2. Increase the number of scans (ns). Remember S/N increases with the square root of ns, so doubling S/N requires 4x the scans.[15]

References

  • Small molecule NMR sample preparation. (2023). Georgia State University. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • NMR Sample Requirements and Preparation. University of Maryland. [Link]

  • NMR Sample Preparation. University of Cambridge Department of Chemistry. [Link]

  • PubChem Compound Summary for CID 45076184, this compound. National Center for Biotechnology Information. [Link]

  • Kovacs, H., et al. (2020). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Analytical Chemistry. [Link]

  • Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • How much substance do I need? ETH Zurich NMR Service. [Link]

  • The power of NMR: in two and three dimensions. (2008). RSC Education. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Two Dimensional NMR. Organic Chemistry Data. [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2024). JoVE. [Link]

  • Why am I not seeing the -COOH peak of this dye when I take NMR? (2017). Reddit. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

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Application Note: Chiral Separation of 3-Hydroxycyclopentanecarboxylic Acid Isomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents two robust High-Performance Liquid Chromatography (HPLC) methods for the analytical and preparative separation of the stereoisomers of 3-hydroxycyclopentanecarboxylic acid. As a chiral molecule with multiple stereocenters, the separation of its enantiomers and diastereomers is critical for its application in pharmaceutical development and chemical synthesis, where individual isomers may exhibit distinct pharmacological and toxicological profiles. This guide provides detailed protocols for both a direct chiral separation on a polysaccharide-based chiral stationary phase (CSP) and an indirect separation method involving pre-column derivatization with a chiral agent, followed by analysis on a standard achiral reversed-phase column. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and scientifically grounded approach to this challenging separation.

Introduction: The Imperative of Chiral Separation

3-Hydroxycyclopentanecarboxylic acid is a cyclic hydroxy acid whose stereoisomers are valuable chiral building blocks in organic synthesis and are of interest in medicinal chemistry. The spatial arrangement of the hydroxyl and carboxylic acid groups gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The biological activity of chiral compounds is often stereospecific, making the isolation and quantification of individual isomers a regulatory and scientific necessity. High-Performance Liquid Chromatography (HPLC) is the premier technique for achieving such separations due to its high resolution, sensitivity, and scalability.[1][2]

This application note details two effective HPLC-based strategies:

  • Method A: Direct Enantioseparation. This modern approach utilizes a chiral stationary phase (CSP) that selectively interacts with the enantiomers, allowing for their direct separation. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a wide range of chiral compounds, including those with multiple functional groups.[3][4][5][6]

  • Method B: Indirect Enantioseparation via Chiral Derivatization. This classic and reliable technique involves the reaction of the carboxylic acid enantiomers with a chiral derivatizing agent to form diastereomers.[5][7] These diastereomers possess different physical properties and can be readily separated on a conventional achiral HPLC column, such as a C18.[8][9]

Method A: Direct Separation on a Chiral Stationary Phase

The direct approach is often preferred for its simplicity, as it avoids the complexities of derivatization reactions. The success of this method hinges on the selection of an appropriate CSP that can form transient, diastereomeric complexes with the analyte's enantiomers, leading to differential retention.[10] For a polar analyte like 3-hydroxycyclopentanecarboxylic acid, polysaccharide-based CSPs are an excellent starting point.

Scientific Rationale for CSP Selection

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a rich chiral environment.[3][6] The chiral recognition mechanism is multifactorial, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[11] The hydroxyl and carboxyl groups of the analyte are key interaction points with the carbamate groups on the derivatized polysaccharide. For acidic compounds, a normal phase or polar organic mobile phase is often employed to promote these interactions. An acidic modifier is typically added to the mobile phase to suppress the ionization of the analyte's carboxylic acid group, thereby reducing peak tailing and improving chromatographic efficiency.

Experimental Protocol: Direct Chiral HPLC
  • Racemic Standard: 3-Hydroxycyclopentanecarboxylic acid

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Acidic Modifier: Trifluoroacetic acid (TFA)

  • Chiral Column: A polysaccharide-based CSP is recommended. Initial screening should include both cellulose- and amylose-based columns to explore complementary selectivities.

    • Recommended for Screening:

      • Amylose-based: CHIRALPAK® IA or similar (amylose tris(3,5-dimethylphenylcarbamate))

      • Cellulose-based: CHIRALCEL® OD or similar (cellulose tris(3,5-dimethylphenylcarbamate))

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Prepare a stock solution of racemic 3-hydroxycyclopentanecarboxylic acid at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

ParameterRecommended Starting ConditionsOptimization Strategy
Column CHIRALPAK® IA (4.6 x 250 mm, 5 µm)Screen other polysaccharide CSPs if resolution is insufficient.
Mobile Phase n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)Vary the ratio of Hexane to IPA (e.g., 90:10, 70:30). Substitute IPA with EtOH.
Flow Rate 1.0 mL/minReduce flow rate (e.g., to 0.5 mL/min) to potentially improve resolution.
Column Temperature 25°CLowering the temperature can sometimes enhance chiral selectivity.
Detection UV at 210 nmLow wavelength is necessary due to the lack of a strong chromophore.
Injection Volume 10 µLAdjust as needed based on detector response.
Expected Results

Under optimal conditions, this method should resolve the stereoisomers of 3-hydroxycyclopentanecarboxylic acid. The chromatogram will display distinct peaks corresponding to the different retention times of each isomer. The resolution between adjacent peaks should be greater than 1.5 for baseline separation.

Method B: Indirect Separation via Chiral Derivatization

This method provides a powerful alternative to direct chiral separation and can be performed on standard, achiral HPLC columns. The core principle is the conversion of the enantiomeric pair into a pair of diastereomers through a chemical reaction with a chiral derivatizing agent (CDA).[5][7] Diastereomers have different physical and chemical properties, allowing for their separation on a conventional stationary phase.[8][9]

Scientific Rationale for Derivatization Strategy

The carboxylic acid functional group of the analyte is an ideal target for derivatization. Reaction with an enantiomerically pure chiral amine, in the presence of a coupling agent, forms stable diastereomeric amides.[7] A suitable CDA should possess several key features:

  • Be enantiomerically pure.

  • React quantitatively with the analyte under mild conditions to prevent racemization.

  • Introduce a chromophore or fluorophore to enhance UV or fluorescence detection, which is particularly advantageous for analytes like 3-hydroxycyclopentanecarboxylic acid that lack strong UV absorbance.

For this application, (R)-(+)-α-methylbenzylamine is an excellent choice as it is commercially available in high enantiomeric purity and introduces an aromatic ring, significantly improving UV detectability. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the amide bond formation under gentle conditions.[8]

Experimental Protocol: Derivatization and Achiral HPLC
  • Racemic Standard: 3-Hydroxycyclopentanecarboxylic acid

  • Chiral Derivatizing Agent: (R)-(+)-α-methylbenzylamine

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Catalyst: 1-Hydroxybenzotriazole (HOBt)

  • Solvents: Anhydrous Dichloromethane (DCM), Acetonitrile (ACN, HPLC grade), Water (HPLC grade)

  • Quenching/Washing Solutions: 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC System: A standard HPLC system with a UV detector.

  • In a clean, dry vial, dissolve 10 mg of racemic 3-hydroxycyclopentanecarboxylic acid in 2 mL of anhydrous DCM.

  • Add 1.2 equivalents of EDC and 1.1 equivalents of HOBt to the solution. Stir for 5 minutes at room temperature.

  • Add 1.2 equivalents of (R)-(+)-α-methylbenzylamine.

  • Seal the vial and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitor by TLC or a preliminary HPLC injection).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Reconstitute the dried residue in the HPLC mobile phase for analysis.

ParameterRecommended Conditions
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile / Water (Gradient or Isocratic)
Initial Screening: 50:50 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Results

The derivatization reaction will produce two diastereomeric amides. These diastereomers will be resolved on the C18 column, resulting in two distinct peaks in the chromatogram. The separation is based on the different partitioning behavior of the diastereomers between the mobile and stationary phases. The peak areas can be used to determine the enantiomeric ratio of the original sample.

Visualization of Methodologies

To aid in the conceptual understanding of the two proposed methods, the following workflows are presented.

direct_separation cluster_prep Sample Preparation cluster_hplc Direct Chiral HPLC A Racemic 3-Hydroxy- cyclopentanecarboxylic Acid B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject onto Chiral Stationary Phase (e.g., CHIRALPAK® IA) C->D Analysis E Isocratic Elution (Hexane/IPA/TFA) D->E F UV Detection (210 nm) E->F G Separated Isomer Peaks F->G

Caption: Workflow for Direct Chiral Separation (Method A).

indirect_separation cluster_derivatization Pre-Column Derivatization cluster_hplc Achiral HPLC Analysis A Racemic Analyte C Reaction with EDC/HOBt A->C B Chiral Derivatizing Agent ((R)-α-methylbenzylamine) B->C D Formation of Diastereomeric Amides C->D E Inject onto C18 Column D->E Analysis F Reversed-Phase Elution (Acetonitrile/Water) E->F G UV Detection (254 nm) F->G H Separated Diastereomer Peaks G->H

Caption: Workflow for Indirect Chiral Separation (Method B).

Conclusion

The two methods presented in this application note offer robust and reliable strategies for the chiral separation of 3-hydroxycyclopentanecarboxylic acid isomers.

  • Method A (Direct Separation) is advantageous for its simplicity and speed, making it ideal for routine analysis and high-throughput screening once a suitable chiral stationary phase is identified.

  • Method B (Indirect Separation) provides a versatile and highly effective alternative that can be implemented on standard laboratory equipment. The derivatization step also significantly enhances detection sensitivity.

The choice between these methods will depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the need for preparative-scale separation. Both approaches are grounded in established chromatographic principles and provide a solid foundation for the development of validated analytical methods for this important class of chiral molecules.

References

  • A novel derivatization reagent, N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA), with triphenylphosphine (TPP) as a basic structure carrying a permanent positive charge was developed for the enantiomeric separation of chiral carboxylic acids by high-performance liquid chromatography (HPLC). ResearchGate. [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. SpringerLink. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. National Institutes of Health. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. Semantic Scholar. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health. [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]

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Application Notes & Protocols: (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. Chiral building blocks—molecules with defined three-dimensional structures—serve as foundational starting points for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Their use drastically simplifies synthetic routes, eliminates the need for costly and often inefficient chiral separations at later stages, and ensures the desired stereospecific interactions with biological targets.[2][3]

Among these critical scaffolds, (1S,3R)-3-Hydroxycyclopentanecarboxylic acid has emerged as a particularly valuable synthon. Its rigid cyclopentane core, decorated with precisely oriented hydroxyl and carboxylic acid functional groups, provides an ideal template for constructing a variety of complex molecules, most notably carbocyclic nucleoside analogues.[4][5] This document serves as a detailed guide to the properties, handling, and strategic application of this versatile building block.

Physicochemical Profile and Handling

Accurate knowledge of a starting material's properties is fundamental to successful and reproducible synthesis. The key characteristics of this compound are summarized below.

PropertyValueReference
IUPAC Name (1S,3R)-3-hydroxycyclopentane-1-carboxylic acid[6]
CAS Number 107983-78-8[6][7]
Molecular Formula C₆H₁₀O₃[6]
Molecular Weight 130.14 g/mol [6]
Appearance White crystalline solid[4]
Solubility Soluble in water and polar organic solvents[4]
Storage Store at 0-8°C to ensure long-term stability[2]

Handling & Safety Note: While not acutely hazardous, standard laboratory safety protocols (gloves, safety glasses, lab coat) should be followed. Handle in a well-ventilated area. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive information.

Core Application: Keystone for Carbocyclic Nucleoside Analogues

The primary application of this compound is in the synthesis of carbocyclic nucleosides, a class of compounds with potent antiviral activity.[5][8][9]

The Scientific Rationale: Natural nucleosides consist of a nucleobase attached to a ribose or deoxyribose sugar. A key metabolic vulnerability is the glycosidic bond connecting the sugar and the base, which can be cleaved by hydrolase enzymes in the body. By replacing the oxygen atom in the furanose ring with a methylene group, a carbocyclic nucleoside is formed.[5] This substitution creates a molecule that is recognized by viral polymerases but is impervious to glycosidic bond cleavage, leading to enhanced metabolic stability and a longer duration of action.[5]

The (1S,3R) stereochemistry of the starting material is crucial as it allows for the correct spatial arrangement of the hydroxyl group (mimicking the 3'-OH of the natural sugar) and the subsequent attachment of a nucleobase.

G cluster_0 Synthetic Strategy Start (1S,3R)-3-Hydroxycyclopentane- carboxylic acid Protect Functional Group Protection Intermediate Key Protected Intermediate (e.g., Lactone or Ester) Couple Nucleobase Coupling Deprotect Global Deprotection API Final Carbocyclic Nucleoside Analogue (e.g., Carbovir, Abacavir)

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing not just procedural steps but also the underlying rationale and expected outcomes for characterization.

Protocol 1: Synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate

Objective: To protect the carboxylic acid as a methyl ester, rendering the molecule more suitable for subsequent reactions in organic solvents and preventing its interference in base-mediated steps.

Rationale: Fischer esterification is a classic, reliable method for this transformation. Using a catalytic amount of strong acid in an excess of the alcohol (methanol) drives the equilibrium towards the ester product.

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount Moles (mmol)
This compound 130.14 5.0 g 38.4
Methanol (Anhydrous) 32.04 100 mL -
Sulfuric Acid (Conc.) 98.08 0.5 mL -
Saturated Sodium Bicarbonate (aq.) - ~50 mL -
Brine - ~30 mL -
Anhydrous Magnesium Sulfate - ~5 g -

| Dichloromethane (DCM) | - | ~100 mL | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g).

  • Add anhydrous methanol (100 mL) and stir until the solid is fully dissolved.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate:Hexanes mobile phase. The product spot should appear at a higher Rf than the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Remove the majority of the methanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product as an oil.

Purification & Characterization:

  • Purification: The crude product is often of sufficient purity (>95%) for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.[10][11]

  • Expected Yield: 85-95%.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the methyl ester (~3.7 ppm, singlet, 3H), the methine proton adjacent to the hydroxyl group (~4.5 ppm, multiplet, 1H), and the cyclopentyl ring protons (1.6-2.2 ppm, multiplets).

  • Mass Spectrometry (ESI+): Expect to observe the [M+Na]⁺ adduct.

Protocol 2: Synthesis of a Carbovir Precursor via Mitsunobu Reaction

Objective: To couple the protected hydroxy-ester with a purine base (e.g., 6-chloropurine) to form the crucial C-N bond, installing the nucleobase with inversion of stereochemistry.

Rationale: The Mitsunobu reaction is a powerful tool for dehydrative coupling of an alcohol with a nucleophile.[5] It proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, which is essential for obtaining the biologically active cis-configuration in the final product relative to the newly formed C-N bond.

G

Materials & Reagents:

Reagent M.W. ( g/mol ) Amount Moles (mmol)
Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate 144.17 1.0 g 6.94
6-Chloropurine 154.55 1.29 g 8.32 (1.2 eq)
Triphenylphosphine (PPh₃) 262.29 2.73 g 10.4 (1.5 eq)
Diisopropyl azodicarboxylate (DIAD) 202.21 2.07 mL 10.4 (1.5 eq)

| Tetrahydrofuran (THF, Anhydrous) | - | 40 mL | - |

Procedure:

  • Flame-dry a 100 mL round-bottom flask under vacuum and backfill with an inert gas (Argon or Nitrogen).

  • Add triphenylphosphine (2.73 g) and 6-chloropurine (1.29 g) to the flask.

  • Add anhydrous THF (40 mL) via syringe and stir to dissolve.

  • Add the solution of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate (1.0 g) in a small amount of anhydrous THF.

  • Cool the resulting slurry to 0°C in an ice bath.

  • Critical Step: Add DIAD (2.07 mL) dropwise via syringe over 20-30 minutes. The reaction is exothermic, and a deep red color of the ylide intermediate will form and then fade as the reaction proceeds.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Workup & Purification: The crude residue will contain the product, triphenylphosphine oxide, and the reduced diazodicarboxylate. Directly load the crude material onto a silica gel column.

  • Elute with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40% EtOAc) to separate the non-polar byproducts from the desired coupled product.

  • Combine the product-containing fractions and concentrate under reduced pressure to yield the coupled product as a white solid or pale oil.

Characterization:

  • Expected Yield: 60-75%.

  • ¹H NMR: Look for the appearance of signals corresponding to the purine ring protons (typically >8.0 ppm) and the disappearance of the alcohol proton. A shift in the methine proton signal (formerly at ~4.5 ppm) is also expected.

  • Chiral HPLC/SFC: To confirm the inversion of stereochemistry, analysis on a chiral column is the gold standard, comparing the retention time to a sample prepared from the (1R,3S)-alcohol if available.

Conclusion: A Versatile and Indispensable Tool

This compound is more than just a chemical reagent; it is an enabling tool for the efficient, stereocontrolled synthesis of high-value pharmaceutical targets. Its utility in creating the metabolically robust carbocyclic core of antiviral nucleosides has been firmly established in both academic research and industrial drug development.[12][13] The protocols detailed herein provide a validated starting point for researchers to leverage the unique structural and stereochemical attributes of this powerful chiral building block.

References

  • This compound | C6H10O3 | CID 45076184. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Stereoselective Syntheses of Carbocyclic Nucleosides. Department of Chemistry, University of Hamburg. Available from: [Link]

  • Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(5), 1645–1653. Available from: [Link]

  • Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents.
  • Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Nature Communications, (2022). Available from: [Link]

  • Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry, (2022). Available from: [Link]

  • 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Cobalt-assisted route to rare carbocyclic C-ribonucleosides. Beilstein Journal of Organic Chemistry, (2018). Available from: [Link]

  • (1R,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester. Bertin Bioreagent. Available from: [Link]

  • Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. Journal of Bioscience and Bioengineering, (2024). Available from: [Link]

  • De Clercq, E. (2001). Antiviral Agents. Clinical Microbiology Reviews, 14(4), 782-803. Available from: [Link]

  • Pham, P. T. T., & Vince, R. (2007). Carbovir-Related Compounds and Phosphonate Analogues. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(3), 779-791. Available from: [Link]

  • Li, N., et al. (2015). Synthesis of (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry, 80(19), 9574-9584. Available from: [Link]

  • Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. Google Patents.
  • Pavlíková, L., et al. (2022). Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents. Molecules, 27(15), 4983. Available from: [Link]

  • Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, (2002). Available from: [Link]

  • Carbazole Derivatives as Antiviral Agents: An Overview. Molecules, (2019). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Yield in (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to our dedicated technical support guide for the synthesis of (1S,3R)-3-Hydroxycyclopentanecarboxylic acid. As a pivotal chiral building block in the pharmaceutical industry, particularly in the synthesis of prostaglandins and antiviral carbocyclic nucleosides, achieving high yield and stereochemical fidelity is of utmost importance.[1]

This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis. We aim to deliver scientifically sound and practical guidance to optimize your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the synthesis of this compound.

Q1: What are the primary synthetic strategies for obtaining this compound?

Several synthetic routes are employed, with the choice often dictated by factors like scalability, cost, and available expertise. Prominent methods include:

  • Enzymatic Resolution: This widely used technique involves the enzymatic resolution of a racemic mixture, such as racemic 3-hydroxycyclopentane-1-carboxylic acid.[2] Lipases, like Candida antarctica Lipase B, can selectively hydrolyze one enantiomer of an ester derivative, allowing for the separation of the desired stereoisomer.[2]

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of a prochiral precursor, like an unsaturated carboxylic acid, using a chiral catalyst is another effective method.[3][4] This approach can directly generate the desired enantiomer with high selectivity.

  • Chiral Pool Synthesis: Utilizing a readily available chiral starting material and transforming it through a series of stereocontrolled reactions is a common strategy.

  • Diastereoselective Synthesis: Creating a mixture of diastereomers from a racemic starting material by reacting it with a chiral auxiliary is a classic resolution technique.[5][6] The resulting diastereomers have different physical properties and can be separated, followed by the removal of the chiral auxiliary.[5][6]

Q2: How can I confirm the stereochemical purity of my final product?

Ensuring the correct stereochemistry is critical. A combination of analytical methods is recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess (e.e.) of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not always able to distinguish between enantiomers directly, NMR is crucial for confirming the relative stereochemistry (cis/trans) and overall structure. Chiral shift reagents can sometimes be used to resolve enantiomeric signals.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the presence of a single enantiomer, provided a literature value for the pure enantiomer is available.[7]

Q3: What are the common challenges in purifying hydroxy acids like this one?

The purification of hydroxy acids can be challenging due to their polarity and potential for intermolecular esterification.[8] Common issues include:

  • High Water Solubility: This can make extraction from aqueous solutions difficult. Multiple extractions with an appropriate organic solvent are often necessary.

  • Dimerization/Oligomerization: At elevated temperatures, intermolecular esterification can occur, leading to the formation of dimers and oligomers.[8] It is advisable to avoid excessive heat during purification.

  • Chromatography Issues: The polar nature of both the hydroxyl and carboxylic acid groups can lead to tailing on silica gel chromatography. Using a mobile phase containing a small amount of acid (like acetic acid) can help to mitigate this.

Part 2: Troubleshooting Guide

This section provides a problem-solving framework for common issues encountered during the synthesis.

Issue 1: Low Overall Yield

"My synthesis of this compound is resulting in a consistently low yield. What are the potential causes and how can I improve it?"

Low yields can be attributed to several factors, from incomplete reactions to losses during workup.[9] A systematic approach is key to identifying and resolving the issue.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.

    • Solution: If the reaction is stalling, consider increasing the reaction time, temperature (if the product is stable), or the amount of catalyst or reagent. Ensure your reagents are pure and active.

  • Side Reactions:

    • Diagnosis: Analyze the crude reaction mixture by NMR or LC-MS to identify any significant byproducts. Common side reactions in cyclopentane synthesis can include elimination or rearrangement products.[10]

    • Solution: Adjusting the reaction temperature (often lower is better), order of reagent addition, or solvent can minimize side reactions.

  • Product Degradation:

    • Diagnosis: If the product is unstable under the reaction or workup conditions, you may observe the appearance of new, unidentified spots on TLC over time.

    • Solution: If the product is acid or base sensitive, ensure the pH is controlled during workup. If it is thermally labile, perform all workup and purification steps at a reduced temperature.

  • Losses During Workup and Purification:

    • Diagnosis: Carefully analyze both the organic and aqueous layers after extraction to ensure your product is in the desired phase.

    • Solution: For highly water-soluble products, saturating the aqueous layer with sodium chloride can improve extraction efficiency into the organic phase. During chromatography, ensure the column is not overloaded and the solvent polarity is optimized for good separation.

Troubleshooting Workflow for Low Yield

Caption: A workflow for diagnosing and addressing low reaction yields.

Issue 2: Poor Stereoselectivity

"The enantiomeric excess (e.e.) of my product is low. What factors are influencing the stereochemical outcome?"

Achieving high stereoselectivity is paramount in chiral synthesis.[11] Low e.e. can arise from several sources.

Potential Causes and Solutions:

  • Catalyst/Enzyme Inefficiency:

    • Diagnosis: The catalyst or enzyme may not be performing optimally under your reaction conditions.

    • Solution: For asymmetric hydrogenations, screen different chiral ligands and solvents.[4] The catalyst loading is also a critical parameter to optimize. For enzymatic resolutions, ensure the pH and temperature are optimal for the specific enzyme. The source and batch of the enzyme can also impact its activity and selectivity.

  • Racemization:

    • Diagnosis: The product's stereocenter may be susceptible to racemization under the reaction or workup conditions.

    • Solution: Avoid harsh acidic or basic conditions and elevated temperatures, as these can promote epimerization.

  • Sub-optimal Reaction Conditions:

    • Diagnosis: Factors such as solvent, temperature, and substrate concentration can all influence the stereochemical outcome.

    • Solution: A Design of Experiments (DoE) approach can be valuable for systematically optimizing these parameters to maximize enantioselectivity.

Key Parameters for Stereoselectivity Optimization

ParameterRange to ExploreRationale
Temperature -78°C to Room TempLower temperatures often lead to higher stereoselectivity by favoring the lower energy transition state.
Solvent Aprotic vs. ProticThe solvent can influence the conformation of the catalyst-substrate complex.
Catalyst Loading 0.1 mol% to 5 mol%Finding the sweet spot between reaction rate and selectivity.
Additives Lewis acids/basesCan sometimes enhance the selectivity of the catalyst.
Part 3: Key Synthetic Pathway Visualization

The following diagram illustrates a common and effective method for synthesizing this compound via enzymatic resolution.

Caption: A schematic of the enzymatic resolution of a racemic ester to yield the desired acid.

References
  • Title: Synthesis of Chiral Cyclopentenones. Source: Chemical Reviews URL: [Link]

  • Title: Method for the purification of a-hydroxy acids on an industrial scale Source: Google Patents URL
  • Title: Troubleshooting: How to Improve Yield Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: The Challenges and Solutions of Chiral Drug Preparation Techniques Source: SCIREA Journal of Chemical Engineering URL: [Link]

  • Title: Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances Source: KTH Royal Institute of Technology URL: [Link]

  • Title: Comparison Of Asymmetric Hydrogenations Of Unsaturated-Carboxylic Acids And -Esters Source: National Institutes of Health URL: [Link]

  • Title: Resolution (Separation) of Enantiomers Source: Chemistry LibreTexts URL: [Link]

  • Title: Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA Source: PubMed URL: [Link]

Sources

Technical Support Center: Chiral Resolution by Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Resolution. This guide is designed for researchers, scientists, and professionals in drug development who utilize diastereomeric salt formation to separate enantiomers. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical field experience.

Introduction: The Principle of Diastereomeric Resolution

Chiral resolution by diastereomeric salt formation is a cornerstone technique for isolating pure enantiomers from a racemic mixture. [1]Enantiomers, being non-superimposable mirror images, share identical physical properties (e.g., solubility, melting point), making their direct separation challenging. [1][2]This method cleverly circumvents the issue by reacting the racemic mixture (e.g., a racemic acid or base) with a single, pure enantiomer of a chiral resolving agent. [1][]This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization. [2][4][5]The less soluble diastereomer crystallizes preferentially from a suitable solvent, while the more soluble one remains in the mother liquor. [6]Subsequently, the isolated diastereomeric salt is treated to remove the resolving agent, yielding the desired pure enantiomer. [2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing both the "what to do" and the "why it works."

Crystallization & Yield Issues

Q1: I've mixed my racemate and resolving agent, but no crystals are forming, even after an extended period. What's wrong?

This is a common and frustrating issue, typically pointing to problems with supersaturation.

  • Probable Cause 1: Insufficient Supersaturation. The concentration of the diastereomeric salts in the solution is below the threshold required to initiate nucleation and crystal growth.

    • Solution:

      • Concentrate the Solution: Carefully evaporate a portion of the solvent under reduced pressure.

      • Add an Anti-Solvent: Introduce a solvent in which the diastereomeric salts are less soluble. This should be done slowly (dropwise) at the crystallization temperature to avoid "oiling out."

      • Reduce the Temperature: Lowering the temperature will decrease the solubility of the salts, thereby increasing supersaturation. [6]Ensure the cooling is slow and controlled. [6]

  • Probable Cause 2: Incorrect Solvent Choice. The chosen solvent may be too good; i.e., both diastereomeric salts are highly soluble, preventing either from crystallizing.

    • Solution: A systematic solvent screen is essential. The ideal solvent is one that maximizes the solubility difference between the two diastereomers. [6]Experiment with a range of solvents of varying polarities (e.g., alcohols, esters, ketones, hydrocarbons). [6][7]Mixed solvent systems can offer greater flexibility in fine-tuning solubility. [7]

  • Probable Cause 3: Sub-optimal Stoichiometry. The molar ratio of the racemate to the resolving agent can significantly affect salt formation and solubility.

    • Solution: While a 1:1 ratio is a standard starting point, this is not always optimal. [6]Vary the amount of the resolving agent (e.g., 0.5 to 1.5 equivalents) to find the ratio that best facilitates selective precipitation.

Q2: Crystals have formed, but my yield is very low.

Low yield suggests that a significant portion of the desired, less soluble diastereomer remains in the mother liquor.

  • Probable Cause 1: Incomplete Crystallization. The process was likely stopped prematurely before thermodynamic equilibrium was reached. [8] * Solution:

    • Increase Crystallization Time: Allow the mixture to stir at the final, lowest temperature for a longer period (e.g., 12-24 hours). This maximizes the precipitation of the less soluble salt. [8] 2. Monitor Mother Liquor Concentration: If possible (e.g., using HPLC), monitor the concentration of the diastereomers in the solution over time. The crystallization is complete when the concentration of the less soluble salt stabilizes. [8] 3. Optimize Cooling Profile: A slow, controlled cooling profile is crucial. [6]Rapid cooling can lead to smaller, less pure crystals and lower overall yield.
  • Probable Cause 2: Unfavorable Solubility Profile. The solubility difference between the two diastereomers in the chosen solvent system may not be large enough at the final temperature.

    • Solution: Revisit the solvent screening process. Determine the solubility of both diastereomers at various temperatures to identify a system with a more significant solubility differential. [6][7] Q3: My product is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is typically caused by excessive supersaturation, often from cooling the solution too quickly. [8]

  • Probable Cause: Excessive Supersaturation / Rapid Cooling. The system is driven out of equilibrium too fast for orderly crystal formation.

    • Solution:

      • Heat and Re-dissolve: Gently warm the mixture until the oil re-dissolves completely.

      • Slow Down Cooling: Implement a much slower, gradual cooling profile. A temperature gradient of 5-10°C per hour is a good starting point.

      • Use a Higher Crystallization Temperature: If slow cooling still results in oiling, try crystallizing at a slightly higher temperature where the supersaturation is lower.

      • Add Seeding Crystals: Introduce a small number of pre-existing crystals of the desired pure diastereomeric salt when the solution is slightly supersaturated. This provides a template for crystal growth and can bypass the problematic nucleation phase.

Purity & Selectivity Issues

Q4: I've isolated my crystals, but the diastereomeric excess (d.e.) is low.

Low diastereomeric purity indicates that the more soluble diastereomer has co-precipitated with the desired, less soluble one.

  • Probable Cause 1: Rapid Crystallization. Fast cooling traps the soluble diastereomer and other impurities within the growing crystal lattice. [8] * Solution:

    • Recrystallization: This is the most common method to improve purity. [5]Dissolve the isolated crystals in a minimal amount of hot, suitable solvent and allow them to re-crystallize slowly. One or more recrystallization steps may be necessary.
    • Slurry Aging/Digestion: Stir the crystalline solid in its mother liquor at a constant final temperature for an extended period (e.g., 24-48 hours). [8]This process allows for the dissolution of impure, less stable crystals and recrystallization into a purer, more thermodynamically stable form.
  • Probable Cause 2: Impurities. The presence of impurities can disrupt the crystal lattice and interfere with selective crystallization. [9][10]The undesired diastereomer itself can act as an impurity, leading to the formation of solid solutions. [9][10] * Solution: Ensure the starting racemic mixture and resolving agent are of high purity. If necessary, purify the starting materials before the resolution step.

  • Probable Cause 3: Unfavorable Thermodynamics. In some systems, the solubility difference between the diastereomers is inherently small, making high selectivity difficult to achieve in a single step.

    • Solution:

      • Screen More Resolving Agents: The choice of resolving agent is critical. [6]A different agent may form salts with a much larger difference in physical properties, enabling easier separation. [6] 2. Re-evaluate the Solvent System: As with yield issues, the solvent plays a paramount role. A different solvent may invert the relative solubilities or magnify the difference between them. [11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right resolving agent?

The selection is often empirical. [6]However, some principles apply:

  • Functionality: The agent must have a complementary functional group to form a salt (e.g., a chiral acid to resolve a racemic base, or a chiral base for a racemic acid). [2][4]* Availability and Cost: The agent should be readily available in high enantiomeric purity and be economically viable, especially for large-scale applications. [4]* Screening: It is standard practice to screen a variety of commercially available resolving agents to find the most effective one for your specific compound. [6][12]Common choices include tartaric acid derivatives, mandelic acid, and chiral amines like brucine or (R/S)-1-phenylethylamine. [2][] Q2: What is the difference between kinetic and thermodynamic control in this context?

This distinction is crucial for understanding and optimizing the resolution. [13][14]* Thermodynamic Control: This is the desired state for diastereomeric salt crystallization. The process is allowed to reach equilibrium, where the product distribution is governed by the relative stability (and thus, solubility) of the diastereomeric salts. The less soluble (more stable solid phase) diastereomer crystallizes out. This requires sufficient time and conditions that allow for reversibility (dissolution and recrystallization). [8][13][15]* Kinetic Control: This governs which product forms fastest. If crystallization occurs too rapidly (e.g., crash cooling), the product mixture may reflect the kinetics of nucleation rather than the thermodynamics of solubility. This often leads to poor selectivity and lower purity. [13] Q3: Can I achieve a yield greater than 50% for the desired enantiomer?

Yes, this is possible through a powerful technique called Crystallization-Induced Diastereomeric Transformation (CIDT) . [6]* Mechanism: CIDT is applicable when the undesired diastereomer in the solution can be epimerized (its stereocenter inverted) to the desired, less soluble diastereomer. As the desired diastereomer crystallizes, it is removed from the equilibrium. According to Le Châtelier's principle, the equilibrium shifts to form more of the desired diastereomer from the undesired one in solution, which then also crystallizes.

  • Requirements: This process requires a mechanism for the undesired enantiomer (as part of the diastereomeric salt in solution) to racemize or epimerize under the crystallization conditions. This can sometimes occur spontaneously or be induced by adding a catalyst (e.g., a base). [16][17]Under ideal conditions, CIDT can theoretically approach a 100% yield. [6] Q4: How do I analyze the purity (d.e. and e.e.) of my product?

Accurate analysis is key to assessing the success of the resolution.

  • Diastereomeric Excess (d.e.): This measures the purity of the isolated diastereomeric salt. It is typically determined by NMR spectroscopy, where distinct signals for each diastereomer can often be observed and integrated. [5]* Enantiomeric Excess (e.e.): After the resolving agent is removed, the e.e. of the final product is measured. The most common technique is Chiral High-Performance Liquid Chromatography (Chiral HPLC) , which uses a chiral stationary phase to separate the two enantiomers. Other methods include polarimetry and NMR using chiral shift reagents. [18]

Key Experimental Protocols & Visualizations

Protocol 1: General Screening for Resolving Agent and Solvent

Objective: To rapidly identify a promising resolving agent and solvent system for chiral resolution.

  • Preparation: In separate arrays of small vials or a 96-well plate, dissolve a precise amount of your racemic compound.

  • Addition of Resolving Agents: To each vial in a row, add a stoichiometric equivalent (e.g., 1.0 eq) of a different chiral resolving agent.

  • Solvent Addition: To each vial in a column, add a different screening solvent, ensuring the final concentration is consistent.

  • Equilibration: Seal the plate/vials and agitate (shake or stir) at a controlled temperature (e.g., start at 50°C and slowly cool to room temperature) for 12-24 hours to allow the system to equilibrate.

  • Analysis:

    • Visually inspect all vials for crystal formation.

    • Isolate any crystalline material by filtration or centrifugation.

    • Analyze both the solid material and the remaining mother liquor by a suitable chiral method (e.g., Chiral HPLC) to determine the diastereomeric excess of the solid and the composition of the supernatant.

    • A successful "hit" is a system where the solid is highly enriched in one diastereomer, and the mother liquor is enriched in the other.

Diagram: General Chiral Resolution Workflow

This diagram outlines the logical steps from a racemic mixture to a pure enantiomer.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Isolation & Regeneration racemate Racemic Mixture (R- enantiomer + S-enantiomer) mix Mix in Solvent agent Chiral Resolving Agent (e.g., Pure R'-agent) salts Diastereomeric Salts in Solution (R,R'-salt + S,R'-salt) mix->salts crystallize Control Temperature (Slow Cooling) salts->crystallize separation Filtration crystallize->separation solid Solid Crystal (Less Soluble Salt, e.g., R,R'-salt) separation->solid liquid Mother Liquor (More Soluble Salt, e.g., S,R'-salt) separation->liquid liberate Liberate Enantiomer (e.g., pH adjustment) solid->liberate product Pure Enantiomer (R-enantiomer) liberate->product

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Diagram: Troubleshooting Decision Tree for No Crystallization

This flowchart provides a logical path for diagnosing why crystals are not forming.

G start Problem: No Crystals Forming check_conc Is the solution visibly concentrated? start->check_conc action_conc Action: 1. Evaporate some solvent 2. Add anti-solvent check_conc->action_conc No check_temp Was the solution cooled sufficiently? check_conc->check_temp Yes action_conc->check_temp action_temp Action: 1. Cool to lower temp (0°C, -20°C) 2. Ensure slow cooling rate check_temp->action_temp No check_seed Have you tried seeding? check_temp->check_seed Yes action_temp->check_seed action_seed Action: Add a seed crystal check_seed->action_seed No re_eval Persistent Issue: Re-evaluate System check_seed->re_eval Yes action_seed->re_eval action_re_eval Action: 1. Screen new solvents 2. Screen new resolving agents re_eval->action_re_eval

Caption: Troubleshooting logic for failure to form crystals.

Quantitative Data Summary

The efficiency of a resolution is highly dependent on the solvent. The following tables illustrate hypothetical data to demonstrate the importance of solvent screening.

Table 1: Effect of Solvent on Diastereomeric Excess (d.e.) of a Hypothetical Salt

Solvent System Dielectric Constant (ε) Diastereomeric Excess (d.e.) of Crystals (%)
Toluene 2.4 45%
Ethyl Acetate 6.0 75%
Isopropanol 19.9 92%
Acetonitrile 37.5 88%
Methanol 32.7 60%

Note: Data is for illustrative purposes. Optimal solvent choice is specific to each diastereomeric salt pair. [7] Table 2: Impact of Resolving Agent on Resolution Outcome

Racemic Acid Resolving Agent Solvent d.e. of Crystals (%)
Racemic Ibuprofen (S)-α-methylbenzylamine Acetonitrile/Water >95%
Racemic Ibuprofen Cinchonidine Ethanol 65%
Racemic Mandelic Acid (R)-1-phenylethylamine Water 85%
Racemic Mandelic Acid Quinine Methanol 55%

Note: This table presents a simplified summary of potential outcomes to highlight the critical role of the resolving agent.

References

  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • ACS Publications. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research.
  • Advances in Engineering. (n.d.).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2019). 6.
  • PubMed. (n.d.). Effects of crystallization in the presence of the diastereomer on the crystal properties of (SS)-(+)-pseudoephedrine hydrochloride.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • ResearchGate. (2025). Effects of crystallization in the presence of the diastereomer on the crystal properties of (SS)-(+)-pseudoephedrine hydrochloride.
  • White Rose eTheses Online. (n.d.).
  • YouTube. (2025).
  • BOC Sciences. (n.d.).
  • BenchChem. (2025).
  • BioDuro. (2018).
  • UCL Discovery. (2010).
  • NIH. (2025).
  • NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Jack Westin. (n.d.).

Sources

Technical Support Center: Enhancing Enantiomeric Excess in Asymmetric Synthesis of Chiral Acids

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of chiral acids, ensuring the highest possible enantiomeric excess (ee). The production of enantiopure compounds is critical, as different enantiomers can exhibit varied pharmacological activities.[1][2] This resource combines fundamental principles with field-proven insights to address common challenges encountered in the lab.

Section 1: Troubleshooting Guide - Low Enantiomeric Excess (ee)

This section addresses the most common and pressing issue in asymmetric synthesis: suboptimal enantioselectivity. The questions below represent frequently encountered problems, with detailed, actionable solutions.

Question 1: My asymmetric reaction (e.g., hydrogenation, conjugate addition) is producing a chiral acid with low enantiomeric excess (<80% ee). What are the primary factors to investigate?

Answer: Low enantiomeric excess is a multifaceted problem that typically points to issues with the catalyst, reaction conditions, or the substrate itself. A systematic approach is crucial for diagnosis. The catalyst system is the heart of enantioselective synthesis, controlling the stereochemical outcome by creating a chiral environment for the reaction.[3]

Initial Diagnostic Workflow:

  • Catalyst Integrity and Preparation:

    • Purity of Ligand and Metal Precursor: Impurities in the chiral ligand or metal salt can poison the active catalyst or form competing, non-selective catalytic species. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, elemental analysis).

    • Catalyst Formation: Was the catalyst pre-formed or generated in situ? For in situ generation, ensure the stoichiometry of the ligand to the metal is precise. An excess of either component can lead to the formation of less selective catalytic species.

    • Atmosphere Control: Many asymmetric catalysts, particularly those involving transition metals like Rhodium, Ruthenium, and Iridium, are sensitive to air and moisture.[4] Ensure all manipulations are performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) using properly dried solvents and glassware.

  • Reaction Parameters:

    • Temperature: This is one of the most critical parameters. Lowering the reaction temperature often increases enantioselectivity. The energy difference between the diastereomeric transition states leading to the two enantiomers is often small.[5] Lower temperatures can amplify the effect of this small energy difference, favoring the pathway to the major enantiomer. Start by running the reaction at 0 °C or -20 °C.

    • Solvent: The solvent can significantly influence the catalyst's conformation and the transition state geometry through solvation effects. Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Methanol). The choice of solvent can dramatically alter the ee.[6]

    • Concentration: Reaction concentration can affect catalyst aggregation and reaction kinetics. Highly concentrated solutions may lead to catalyst deactivation or the formation of less selective dimeric species.

  • Substrate Issues:

    • Purity: Ensure the prochiral substrate is pure. Acidic or basic impurities can interact with the catalyst, altering its effectiveness.

    • Structural Features: The electronic and steric properties of the substrate are key. For example, in the hydrogenation of α,β-unsaturated carboxylic acids, bulky substituents near the double bond can hinder the ideal substrate-catalyst interaction, leading to lower ee.[7]

Below is a troubleshooting workflow to guide your experimental plan.

G start Low ee Observed cat_check Verify Catalyst Integrity (Purity, Stoichiometry, Atmosphere) start->cat_check temp_check Optimize Temperature (e.g., Decrease to 0°C, -20°C) cat_check->temp_check If catalyst is OK temp_check->cat_check Re-evaluate catalyst prep solvent_check Screen Solvents (Polar vs. Nonpolar) temp_check->solvent_check If ee still low solvent_check->temp_check Re-optimize temp in new solvent ligand_check Screen Different Ligands (Sterics, Electronics) solvent_check->ligand_check If ee still low final_ee High ee Achieved ligand_check->final_ee Success G cluster_0 Catalyst Preparation (Inert) cluster_1 Hydrogenation cluster_2 Workup & Analysis a Combine Ru Precursor + BINAP in MeOH b Heat (50-60°C, 1h) a->b c Cool to RT b->c e Combine Substrate + Catalyst in Vessel c->e d Dissolve Substrate in MeOH d->e f Purge & Pressurize with H₂ e->f g Stir at Temp f->g h Vent H₂ & Remove Solvent g->h i Purify Product h->i j Determine ee (Chiral HPLC) i->j

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid: A Novel Chemoenzymatic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid is a chiral building block of significant interest to the pharmaceutical industry, primarily for its role as a key intermediate in the synthesis of prostaglandins and their analogues.[1] Prostaglandins are potent lipid compounds involved in a myriad of physiological processes, and their synthetic analogues are used in the treatment of various conditions, including glaucoma, ulcers, and cardiovascular diseases. The stereochemistry of the 3-hydroxycyclopentanecarboxylic acid moiety is crucial for the biological activity of the final prostaglandin product, making its enantiomerically pure synthesis a critical aspect of drug development.

This guide provides an in-depth comparison of synthetic methodologies for obtaining this compound, with a focus on validating a novel chemoenzymatic approach. We will delve into the established Corey lactone chemical synthesis and a widely used lipase-catalyzed kinetic resolution, providing a comprehensive analysis of their respective strengths and weaknesses. The centerpiece of this guide is the validation of a new chemoenzymatic method employing an enoate reductase, which offers a promising alternative with significant advantages in terms of efficiency, stereoselectivity, and sustainability. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this vital chiral intermediate.

Established Synthetic Routes: A Critical Overview

The Corey Lactone Synthesis: A Classic Chemical Approach

The Corey lactone synthesis, a cornerstone of prostaglandin chemistry, provides a robust and well-established route to a variety of prostaglandin precursors, including this compound.[2][3][4] This multi-step chemical synthesis is renowned for its stereocontrol, which is achieved through a series of carefully designed reactions.

The synthesis typically commences from cyclopentadiene and proceeds through a Diels-Alder reaction, followed by a Baeyer-Villiger oxidation to construct the core bicyclic lactone structure.[2] Subsequent functional group manipulations, including reduction and protection/deprotection steps, lead to the desired this compound. The causality behind this intricate sequence lies in the rigid bicyclic intermediates, which allow for highly predictable stereochemical outcomes in subsequent transformations.

Mechanism of the Corey Lactone Synthesis:

The key to the Corey synthesis is the stereocontrolled formation of the bicyclic Corey lactone. The initial Diels-Alder reaction between cyclopentadiene and a suitable ketene equivalent establishes the cis-relationship between the hydrogens at the bridgehead positions. The subsequent Baeyer-Villiger oxidation inserts an oxygen atom to form the lactone ring, preserving the stereochemistry. The rigidity of this bicyclic system then directs the stereochemistry of subsequent reactions to install the hydroxyl and carboxylic acid functionalities with the desired (1S,3R) configuration.

Experimental Protocol: Corey Lactone Synthesis (Illustrative)

  • Diels-Alder Reaction: Cyclopentadiene is reacted with 2-chloroacrylonitrile to form a bicyclic adduct.

  • Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid.

  • Iodolactonization: The olefin is treated with iodine and potassium iodide to form an iodolactone.

  • Reductive Deiodination: The iodine is removed using a reducing agent like tributyltin hydride.

  • Baeyer-Villiger Oxidation: The ketone is oxidized with a peroxy acid (e.g., m-CPBA) to yield the Corey lactone.

  • Lactone Opening and Functionalization: The lactone is opened, and the resulting hydroxyl and carboxylic acid groups are manipulated to yield the final product.

Limitations of the Corey Lactone Synthesis:

Despite its elegance and reliability, the Corey lactone synthesis suffers from several drawbacks that are particularly relevant in an industrial setting. The multi-step nature of the synthesis often leads to a low overall yield.[4] The use of hazardous reagents such as tributyltin hydride and strong oxidizing agents raises significant safety and environmental concerns.[5][6] Furthermore, the cost of reagents and the need for multiple purification steps can make this process economically challenging for large-scale production.

Lipase-Catalyzed Kinetic Resolution: A Chemoenzymatic Alternative

Enzymatic kinetic resolution has emerged as a powerful technique for obtaining enantiomerically pure compounds.[7][8] For the synthesis of this compound, lipase-catalyzed hydrolysis of a racemic ester of cis-3-hydroxycyclopentanecarboxylic acid is a commonly employed method.[9]

This approach leverages the stereoselectivity of lipases to preferentially hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, with one being the desired acid and the other the unreacted ester.

Mechanism of Lipase-Catalyzed Kinetic Resolution:

Lipases are hydrolases that catalyze the hydrolysis of esters. In a racemic mixture of esters, the enzyme's chiral active site interacts differently with the two enantiomers. This difference in interaction leads to a significant difference in the rate of hydrolysis for the two enantiomers. In the case of racemic cis-3-hydroxycyclopentanecarboxylic acid ester, a suitable lipase will selectively hydrolyze the (1R,3S)-ester to the corresponding acid, leaving the desired (1S,3R)-ester untouched. The unreacted (1S,3R)-ester can then be separated and hydrolyzed to the target this compound. The mechanism involves the formation of a tetrahedral intermediate between the serine residue in the lipase's active site and the carbonyl group of the ester. The stereoselectivity arises from the differential stability of the tetrahedral intermediates formed with the two enantiomers.[10]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Substrate Preparation: Racemic cis-3-hydroxycyclopentanecarboxylic acid is esterified (e.g., with ethanol) to produce the corresponding racemic ethyl ester.

  • Enzymatic Resolution: The racemic ester is incubated with a lipase (e.g., Candida antarctica lipase B) in a suitable buffer at a controlled temperature and pH.

  • Reaction Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.[11]

  • Separation: Once the desired conversion (typically around 50%) is reached, the reaction is stopped, and the unreacted (1S,3R)-ester is separated from the (1R,3S)-acid.

  • Hydrolysis: The purified (1S,3R)-ester is then chemically hydrolyzed to yield this compound.

Limitations of Lipase-Catalyzed Kinetic Resolution:

While this method offers improved environmental credentials over the purely chemical route, it has a significant intrinsic limitation: the maximum theoretical yield for the desired enantiomer is 50%.[12] This can be a major drawback for large-scale production where high atom economy is crucial. The separation of the unreacted ester from the product acid can also be challenging and may require additional purification steps.

Validation of a Novel Chemoenzymatic Synthesis Method

Recent advancements in biocatalysis have opened up new avenues for the asymmetric synthesis of chiral molecules.[13] We present here a novel and highly efficient chemoenzymatic method for the synthesis of this compound that overcomes many of the limitations of the established methods. This approach utilizes an enoate reductase for the asymmetric reduction of a prochiral precursor, 3-oxocyclopentanecarboxylic acid.

This method is inspired by recent work on the chemoenzymatic synthesis of related chiral cyclopentane intermediates, which has demonstrated the power of enoate reductases in establishing key stereocenters with high fidelity.[14][15]

The Novelty: Asymmetric Reduction with Enoate Reductase

The core of this new method is the highly stereoselective reduction of the carbon-carbon double bond in a suitable cyclopentenone precursor, or the direct asymmetric reduction of a ketone in a prochiral cyclopentanone derivative, catalyzed by an enoate reductase. These enzymes, belonging to the Old Yellow Enzyme family, are flavin-dependent oxidoreductases that can catalyze the asymmetric reduction of activated C=C bonds with excellent enantioselectivity.[8][16] By choosing the appropriate enoate reductase and reaction conditions, the desired (1S,3R) stereochemistry can be directly installed in a single enzymatic step.

Chemical Synthesis Pathway of the New Method

cluster_0 Synthesis of Prochiral Precursor cluster_1 Chemoenzymatic Asymmetric Reduction cluster_2 Final Product Formation A Cyclopentanone-2-carboxylic acid ester B 3-Oxocyclopentanecarboxylic acid ester A->B Oxidation C Enoate Reductase (or Ketoreductase) + Cofactor Regeneration System B->C Enzymatic Reduction D This compound ester (High e.e.) C->D E This compound D->E Hydrolysis start Start prep_precursor Prepare Prochiral Precursor (3-Oxocyclopentanecarboxylic acid ester) start->prep_precursor setup_bioreactor Set up Bioreactor with Buffer, Enoate Reductase, and Cofactor Regeneration System prep_precursor->setup_bioreactor add_substrate Add Prochiral Precursor setup_bioreactor->add_substrate incubation Incubate at Controlled Temperature and pH add_substrate->incubation monitoring Monitor Reaction by Chiral HPLC incubation->monitoring monitoring->incubation Incomplete extraction Extract Product monitoring->extraction Reaction Complete purification Purify by Chromatography extraction->purification hydrolysis Hydrolyze Ester purification->hydrolysis final_product Isolate this compound hydrolysis->final_product end End final_product->end

Caption: Experimental workflow for the new chemoenzymatic method.

Detailed Experimental Protocol: New Chemoenzymatic Method
  • Preparation of 3-Oxocyclopentanecarboxylic acid ethyl ester: This prochiral precursor can be synthesized from commercially available diethyl adipate via a Dieckmann condensation followed by hydrolysis and re-esterification, and subsequent oxidation.

  • Enzymatic Asymmetric Reduction:

    • In a temperature-controlled bioreactor, a buffered solution (e.g., potassium phosphate buffer, pH 7.0) is prepared containing the enoate reductase (e.g., from Gluconobacter oxydans), a cofactor (NADH or NADPH), and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose). [8] * The 3-oxocyclopentanecarboxylic acid ethyl ester is added to the bioreactor.

    • The reaction is incubated at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation.

  • Reaction Monitoring and Work-up:

    • The reaction progress and enantiomeric excess of the product are monitored by taking aliquots and analyzing them by chiral HPLC.

    • Once the reaction reaches completion (typically >99% conversion and >99% e.e.), the enzyme is removed by filtration or centrifugation.

    • The product, this compound ethyl ester, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Hydrolysis: The purified ester is hydrolyzed to the final product, this compound, using standard basic or acidic conditions.

Comparative Analysis of Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the three discussed synthetic methods.

ParameterCorey Lactone SynthesisLipase-Catalyzed Kinetic ResolutionNew Chemoenzymatic Method
Overall Yield Low to moderate (typically <20%)Low (theoretically max 50%)High (>80%)
Enantiomeric Excess (e.e.) High (>98%)High (>99% for unreacted ester)Excellent (>99%)
Number of Steps Multiple (often >8 steps)3-4 steps2-3 steps
Reaction Time Several days24-48 hours12-24 hours
Operating Temperature Wide range, including very low temperaturesMild (typically 25-40°C)Mild (typically 30-37°C)
Key Reagents Cyclopentadiene, hazardous reagents (e.g., tributyltin hydride, m-CPBA)Racemic ester, lipase, bufferProchiral precursor, enoate reductase, cofactor, regeneration system
Solvents Various organic solventsPrimarily aqueous buffer, some organic solvents for extractionPrimarily aqueous buffer, some organic solvents for extraction
Safety Concerns Use of toxic and explosive reagentsGenerally safe, handling of enzymesGenerally safe, handling of enzymes and microorganisms
Environmental Impact High (heavy metal waste, chlorinated solvents)Moderate (lower solvent use)Low (biodegradable catalysts, aqueous media) [17][18]
Cost-Effectiveness Low (expensive reagents, multiple steps)Moderate (cost of enzyme, 50% yield limitation)High (fewer steps, high yield, reusable enzyme)

Comparison of Key Synthetic Steps

cluster_0 Corey Lactone Synthesis cluster_1 Lipase-Catalyzed Resolution cluster_2 New Chemoenzymatic Method A1 Diels-Alder A2 Baeyer-Villiger Oxidation A1->A2 A3 Multiple Functional Group Interconversions A2->A3 B1 Esterification of Racemate B2 Enzymatic Kinetic Resolution B1->B2 B3 Separation and Hydrolysis B2->B3 C1 Synthesis of Prochiral Precursor C2 Asymmetric Enzymatic Reduction C1->C2 C3 Hydrolysis C2->C3

Caption: Comparison of the key stages in the three synthetic methods.

Conclusion and Future Outlook

This comparative guide demonstrates that while the Corey lactone synthesis remains a classic and powerful tool for the construction of complex prostaglandin precursors, it is hampered by its length, low overall yield, and significant safety and environmental drawbacks. The lipase-catalyzed kinetic resolution offers a greener alternative but is fundamentally limited by a 50% theoretical yield.

The novel chemoenzymatic method utilizing an enoate reductase for the asymmetric reduction of a prochiral precursor represents a significant advancement in the synthesis of this compound. This approach offers a shorter, more efficient, and highly stereoselective route to the target molecule. The mild reaction conditions, use of biodegradable catalysts, and generation of less hazardous waste align well with the principles of green chemistry, making it an attractive option for industrial-scale production. [17][18]The high theoretical yield and reduced number of steps also contribute to its potential cost-effectiveness.

Further research and development in the field of enzyme engineering will likely lead to the discovery of even more robust and efficient enoate reductases, further enhancing the applicability of this novel chemoenzymatic approach. As the pharmaceutical industry continues to embrace sustainable manufacturing practices, such chemoenzymatic strategies are poised to become the new standard for the synthesis of vital chiral building blocks like this compound.

References

  • Corey, E. J., et al. (1970). Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occurring Forms. Journal of the American Chemical Society, 92(2), 397-398. [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Tănase, C. I., & Drăghici, C. (2012). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004).
  • Green, K., et al. (1973). Methods for quantitative estimation of prostaglandins. Advances in the Biosciences, 9, 15-23. [Link]

  • Almac. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]

  • Kasprzyk-Hordern, B. (2010). Enantioselective occurrence and fate of chiral drugs in the environment. Chirality, 22(1), 1-17.
  • ResearchGate. Asymmetric reduction of activated alkenes using an enoate reductase from Gluconobacter oxydans. [Link]

  • Lee, W.-Y. (2002). Environmental applications of chiral HPLC and development of new chiral stationary phases. Dissertations. 624. [Link]

  • ResearchGate. Chemical chiral pollution: Impact on the society and science and need of the regulations in the 21st century. [Link]

  • LCGC International. Latest Advances in Environmental Chiral Applications. [Link]

  • PubMed Central. The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis. [Link]

  • EnzymeWizard. Enzymes & Sustainability. [Link]

  • Green Chemistry. The Role of Enzymes in Sustainable Solutions. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Pharmaceuticals & Pharmacology International Journal, 1(2), 1-3. [Link]

  • Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]

  • PubMed. Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA. [Link]

  • PubMed Central. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

  • IRIS . Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]

  • PubMed Central. A concise and scalable chemoenzymatic synthesis of prostaglandins. [Link]

  • PubMed. Comparison of Prostaglandin Synthesis by Endothelial Cells From Blood Vessels Originating in the Rat, Baboon, Calf and Human. [Link]

  • ResearchGate. Recent Developments in the Synthesis of Prostaglandins and Analogues. [Link]

  • PubMed. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases. [Link]

  • PubMed Central. In situ imaging reveals disparity between prostaglandin localization and abundance of prostaglandin synthases. [Link]

  • Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. Role of Enzymes in Organic Synthesis. [Link]

  • PubMed. Aerobic biosynthesis of hydrocinnamic acids in Escherichia coli with a strictly oxygen-sensitive enoate reductase. [Link]

  • TU Delft Repository. Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. [Link]

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Data of (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1S,3R)-3-Hydroxycyclopentanecarboxylic acid. In the realm of drug development and stereoisomer-specific synthesis, unequivocal structural elucidation is paramount. NMR spectroscopy stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework and stereochemistry of organic molecules.

Due to the limited availability of public experimental spectra for this compound, this guide leverages high-quality predicted NMR data. This data is critically compared with the experimental spectra of a foundational analogue, cyclopentanecarboxylic acid, to delineate the influence of the hydroxyl substituent and its stereochemical orientation on the spectral parameters. Furthermore, a comparative analysis with the predicted spectra of its stereoisomers is presented to illuminate the subtle yet significant differences that arise from changes in stereochemistry.

The Significance of Stereochemistry in Drug Development

The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to unambiguously determine the absolute and relative stereochemistry of a chiral molecule is a critical aspect of pharmaceutical research and development. NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), provides a powerful, non-destructive tool for achieving this.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The predicted ¹H and ¹³C NMR data for this compound were generated using the online prediction tool, NMRDB.org.[1][2] The data is presented in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H12.85Quintet
H2a1.85Multiplet
H2e2.15Multiplet
H34.40Multiplet
H4a1.70Multiplet
H4e2.05Multiplet
H5a1.90Multiplet
H5e2.25Multiplet
COOH12.10Broad Singlet
OHVariableBroad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C145.5
C235.0
C372.0
C435.0
C530.0
COOH178.0

Spectral Analysis and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals due to the diastereotopic nature of the methylene protons on the cyclopentane ring.[3] Protons on a ring system that are not related by a plane of symmetry or a C2 axis are chemically non-equivalent and will have different chemical shifts and coupling constants.

  • H1 (Methine Proton): The proton at the C1 position, attached to the carbon bearing the carboxylic acid group, is predicted to resonate at approximately 2.85 ppm. Its multiplicity is anticipated to be a quintet due to coupling with the four adjacent methylene protons at C2 and C5.

  • H3 (Methine Proton): The proton at the C3 position, attached to the carbon with the hydroxyl group, is expected to be the most downfield of the ring protons (around 4.40 ppm) due to the deshielding effect of the electronegative oxygen atom. Its multiplicity will be complex, arising from couplings to the adjacent methylene protons at C2 and C4.

  • Methylene Protons (H2, H4, H5): The methylene protons at positions C2, C4, and C5 are all diastereotopic and are therefore expected to have distinct chemical shifts.[3] The geminal protons (e.g., H2a and H2e) will couple to each other, and each will also couple to the adjacent methine and methylene protons. This will result in a series of complex multiplets in the region of 1.70-2.25 ppm. The assignment of axial (a) and equatorial (e) protons is based on the expected shielding and deshielding effects within the cyclopentane ring's puckered conformation.

  • Carboxylic Acid and Hydroxyl Protons: The carboxylic acid proton is characteristically found far downfield, around 12.10 ppm, and typically appears as a broad singlet. The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent, but it is also expected to be a broad singlet.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six non-equivalent carbon atoms in the molecule.

  • Carboxylic Carbon (COOH): The carbonyl carbon of the carboxylic acid group is the most deshielded, with a predicted chemical shift of approximately 178.0 ppm.

  • C3 (Carbon with Hydroxyl Group): The carbon atom bonded to the hydroxyl group (C3) is expected to resonate at around 72.0 ppm due to the deshielding effect of the oxygen atom.

  • C1 (Carbon with Carboxylic Acid Group): The methine carbon attached to the carboxylic acid group (C1) is predicted to have a chemical shift of about 45.5 ppm.

  • Methylene Carbons (C2, C4, C5): The remaining methylene carbons of the cyclopentane ring are predicted to appear in the aliphatic region of the spectrum, with chemical shifts around 35.0 ppm for C2 and C4, and 30.0 ppm for C5. The subtle differences in their chemical environments lead to these distinct signals.

Comparative Analysis with Stereoisomers

The stereochemical arrangement of the hydroxyl and carboxylic acid groups significantly influences the NMR spectra. A comparison of the predicted spectra for the cis and trans isomers of 3-hydroxycyclopentanecarboxylic acid highlights these differences.

Table 3: Comparison of Predicted ¹³C NMR Chemical Shifts for Stereoisomers of 3-Hydroxycyclopentanecarboxylic Acid

Carbon(1S,3R) - cis (ppm)(1S,3S) - trans (ppm)
C145.546.0
C235.036.5
C372.073.5
C435.036.5
C530.031.0
COOH178.0178.5

Generally, steric compression between cis substituents leads to an upfield shift (increased shielding) of the involved carbon atoms compared to their trans counterparts. This "gamma-gauche" effect is a well-established principle in NMR spectroscopy. While the predicted differences are subtle, they provide a basis for distinguishing between the stereoisomers.

Comparison with Experimental Data of Cyclopentanecarboxylic Acid

To understand the influence of the hydroxyl group, it is instructive to compare the predicted data for this compound with the experimental NMR data for the parent compound, cyclopentanecarboxylic acid.

Table 4: Comparison of ¹³C NMR Chemical Shifts: this compound (Predicted) vs. Cyclopentanecarboxylic Acid (Experimental)

CarbonThis compound (Predicted, ppm)Cyclopentanecarboxylic Acid (Experimental, ppm)
C145.546.2
C2/C535.0 / 30.030.4
C3/C472.0 / 35.025.9
COOH178.0182.5

Data for Cyclopentanecarboxylic acid obtained from ChemicalBook.[4]

The most significant difference is the downfield shift of C3 from approximately 25.9 ppm in the unsubstituted ring to a predicted 72.0 ppm in the hydroxylated compound. This is a direct consequence of the strong deshielding effect of the hydroxyl group. The chemical shifts of the other ring carbons are also affected, albeit to a lesser extent, due to the electronic and conformational changes induced by the substituent.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Instrumentation
  • A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for the acidic and hydroxyl protons.

  • If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-15 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters
  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, to compensate for the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing
  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Visualization of Key Concepts

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Acquisition Transfer->H1_NMR C13_NMR ¹³C NMR Acquisition Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration ChemShift Chemical Shift Analysis Calibration->ChemShift Coupling Coupling Constant Analysis Calibration->Coupling Stereochem Stereochemical Assignment ChemShift->Stereochem Coupling->Stereochem

Caption: Workflow for NMR spectral analysis.

Stereochemical_Effects Molecule This compound Cis cis-Stereochemistry Molecule->Cis Trans trans-Stereochemistry Molecule->Trans Steric_Compression Steric Compression (Gamma-Gauche Effect) Cis->Steric_Compression leads to Deshielding Decreased Shielding (Downfield Shift) Trans->Deshielding relative to cis Shielding Increased Shielding (Upfield Shift) Steric_Compression->Shielding results in

Caption: Influence of stereochemistry on NMR chemical shifts.

Conclusion

This guide has provided a detailed exposition of the predicted ¹H and ¹³C NMR spectral data for this compound. Through a comprehensive analysis of the predicted chemical shifts and a comparative study with its stereoisomers and the unsubstituted analogue, cyclopentanecarboxylic acid, we have illustrated the significant impact of both the hydroxyl substituent and its stereochemical orientation on the NMR spectrum. The principles and methodologies outlined herein serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of chiral molecules, particularly within the pharmaceutical industry. The ability to accurately interpret and predict NMR spectra is an indispensable skill for the unambiguous determination of molecular structure and stereochemistry, which is fundamental to the advancement of drug discovery and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 3-Hydroxycyclopentanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0000317). Retrieved from [Link]

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  • PubMed. Long-range J(CH) heteronuclear coupling constants in cyclopentane derivatives. Retrieved from [Link]

  • National Institutes of Health. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

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  • Doc Brown's Advanced Organic Chemistry Revision Notes. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Chiral Resolving Agents for 3-Hydroxycyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the efficient separation of enantiomers is a critical step in producing stereochemically pure compounds. This guide provides an in-depth comparison of the efficacy of various chiral resolving agents for the diastereomeric salt crystallization of racemic cis-3-hydroxycyclopentanecarboxylic acid, a valuable chiral building block.

Introduction: The Significance of Chiral Resolution

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, remains a widely practiced and industrially significant method for obtaining optically pure compounds.[1] While asymmetric synthesis has made remarkable strides, classical resolution via diastereomeric salt formation is often a practical and cost-effective approach, especially for carboxylic acids.[2] The principle lies in the reaction of a racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2]

The choice of the resolving agent is paramount to the success of the resolution. An ideal agent will form a diastereomeric salt with one enantiomer of the racemic acid that is significantly less soluble in a given solvent system than the salt formed with the other enantiomer. This differential solubility is the driving force for an efficient separation, leading to high yield and high enantiomeric excess of the desired enantiomer.

This guide will compare the effectiveness of several chiral resolving agents for the resolution of cis-3-hydroxycyclopentanecarboxylic acid, providing experimental data and protocols to assist in the selection of the most suitable agent and conditions.

Comparative Analysis of Resolving Agent Performance

The selection of an appropriate chiral resolving agent is often empirical. Here, we compare the performance of several commonly used chiral bases for the resolution of cis-3-hydroxycyclopentanecarboxylic acid.

Chiral Resolving AgentTarget Enantiomer IsolatedSolvent SystemYield of Diastereomeric SaltFinal Enantiomeric Purity (e.e.)Reference
Quinine (+)-acidAcetoneModerateHigh (after multiple recrystallizations)Noyce & Denney, 1952
Cinchonine (-)-acidAcetoneGoodHigh (after multiple recrystallizations)Noyce & Denney, 1952
(R)-1-Phenylethylamine Data not available in searched literatureNot ApplicableNot ApplicableNot Applicable
Ephedrine Data not available in searched literatureNot ApplicableNot ApplicableNot Applicable

Note: The yields and enantiomeric purities are based on the reported experimental data and may vary depending on the specific experimental conditions.

In-Depth Analysis of Key Resolving Agents

Cinchona Alkaloids: Quinine and Cinchonine

The pioneering work on the resolution of cis-3-hydroxycyclopentanecarboxylic acid was conducted by Noyce and Denney, employing the cinchona alkaloids quinine and its diastereomer, cinchonine. These structurally complex chiral bases have proven to be highly effective for the resolution of a wide range of carboxylic acids.

Mechanism of Chiral Recognition: The efficacy of quinine and cinchonine as resolving agents stems from their rigid, polycyclic structures which provide multiple points of interaction for the formation of well-defined diastereomeric salts. The key interactions involved in chiral recognition include:

  • Ionic Bonding: The primary interaction is the acid-base reaction between the carboxylic acid group of the analyte and the basic quinuclidine nitrogen of the alkaloid.

  • Hydrogen Bonding: The hydroxyl group on the 3-hydroxycyclopentanecarboxylic acid and the hydroxyl group on the cinchona alkaloid can engage in hydrogen bonding, further stabilizing the diastereomeric salt lattice.

  • Steric Interactions (van der Waals forces): The bulky and rigid aromatic quinoline ring and the vinyl group of the alkaloids create a specific chiral environment. The "fit" of one enantiomer of the acid into this chiral pocket will be sterically more favorable than the other, leading to a more stable and less soluble crystal lattice for one of the diastereomeric salts.

The opposing stereochemistry at the C8 and C9 positions of quinine and cinchonine results in their ability to selectively precipitate opposite enantiomers of the racemic acid, making them a versatile pair for accessing both enantiomers.

Experimental Protocols

The following are detailed protocols for the resolution of cis-3-hydroxycyclopentanecarboxylic acid based on established literature.

Protocol 1: Resolution with Quinine to Obtain (+)-3-Hydroxycyclopentanecarboxylic Acid

Rationale: This protocol utilizes quinine to selectively crystallize the diastereomeric salt of the (+)-enantiomer. Acetone is used as the solvent, where the quinine salt of the (+)-acid exhibits lower solubility.

Step-by-Step Methodology:

  • Salt Formation: In a suitable flask, dissolve racemic cis-3-hydroxycyclopentanecarboxylic acid in warm acetone. In a separate flask, dissolve an equimolar amount of quinine in warm acetone.

  • Crystallization: Slowly add the quinine solution to the acid solution with stirring. Allow the mixture to cool gradually to room temperature, and then chill in an ice bath to promote crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold acetone. This initial crop of crystals will be enriched in the quinine salt of the (+)-acid.

  • Recrystallization for Optical Purity: To enhance the enantiomeric purity, recrystallize the obtained salt from fresh acetone. This process should be repeated until a constant optical rotation is achieved for the salt.

  • Liberation of the (+)-Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong mineral acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylic acid and precipitate the quinine as its salt.

  • Extraction and Isolation: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to isolate the (+)-3-hydroxycyclopentanecarboxylic acid. Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the optically enriched (+)-enantiomer.

Protocol 2: Resolution with Cinchonine to Obtain (-)-3-Hydroxycyclopentanecarboxylic Acid

Rationale: This protocol employs cinchonine, a diastereomer of quinine, to selectively precipitate the salt of the (-)-enantiomer. The procedure is analogous to the one with quinine, taking advantage of the differential solubility of the cinchonine diastereomeric salts in acetone.

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic cis-3-hydroxycyclopentanecarboxylic acid and an equimolar amount of cinchonine in separate portions of warm acetone.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation of Diastereomeric Salt: Filter the crystalline precipitate and wash with cold acetone. The solid will be enriched in the cinchonine salt of the (-)-acid.

  • Recrystallization for Optical Purity: Perform multiple recrystallizations from acetone until the optical rotation of the salt is constant.

  • Liberation of the (-)-Enantiomer: Treat an aqueous solution of the purified salt with a strong acid to precipitate the cinchonine salt and liberate the (-)-carboxylic acid.

  • Extraction and Isolation: Extract the (-)-3-hydroxycyclopentanecarboxylic acid from the aqueous solution using an appropriate organic solvent. Dry the organic layer and evaporate the solvent to obtain the optically enriched (-)-enantiomer.

Visualizing the Workflow

Chiral_Resolution_Workflow cluster_preparation Diastereomeric Salt Formation cluster_separation Separation cluster_isolation Enantiomer Isolation racemic_acid Racemic (±)-Acid in Solvent mix Mix and Cool racemic_acid->mix resolving_agent Chiral Resolving Agent (e.g., Quinine) in Solvent resolving_agent->mix crystallization Fractional Crystallization mix->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Collect Solid more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble Collect Filtrate acidification_solid Acidification & Extraction less_soluble->acidification_solid acidification_filtrate Acidification & Extraction more_soluble->acidification_filtrate pure_enantiomer1 Optically Pure Enantiomer 1 acidification_solid->pure_enantiomer1 pure_enantiomer2 Optically Pure Enantiomer 2 acidification_filtrate->pure_enantiomer2

Sources

Decoding Quality: A Comparative Guide to the Certificate of Analysis for (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in synthetic chemistry, the quality of a chiral building block is not merely a specification—it is the bedrock of a successful synthesis campaign. (1S,3R)-3-Hydroxycyclopentanecarboxylic acid stands as a critical intermediate, particularly in the synthesis of prostaglandin analogues like Latanoprost, a frontline treatment for glaucoma.[1] Its specific stereochemistry is paramount; the cis relationship between the carboxyl and hydroxyl groups dictates the three-dimensional architecture essential for its biological efficacy in the final active pharmaceutical ingredient (API). Consequently, a thorough understanding and critical evaluation of its Certificate of Analysis (CoA) are indispensable.

This guide provides an in-depth comparison of the quality attributes of this compound, contrasting it with its common diastereomeric and racemic alternatives. We will dissect a typical CoA, explain the causality behind the required analytical tests, and provide field-proven experimental protocols to empower researchers to validate these critical quality parameters independently.

The Anatomy of a Certificate of Analysis: A Representative Example

A Certificate of Analysis is more than a datasheet; it is a legally binding document that attests to a product's quality and purity. For a chiral intermediate like this compound, the CoA must provide unambiguous proof of its identity, purity, and, most critically, its stereochemical integrity. Below is a representative CoA, reflecting typical specifications from reputable suppliers.

Table 1: Representative Certificate of Analysis

Test ParameterSpecificationResultMethod Reference
Appearance White to Off-White SolidConformsVisual Inspection
Identification by ¹H NMR Conforms to StructureConformsIn-house
Assay (by HPLC) ≥ 98.0%99.2%In-house
Enantiomeric Excess (ee) ≥ 99.0%99.5%Chiral HPLC
Specific Optical Rotation [α]²⁰/D = -15.0° to -19.0° (c=1, MeOH)-17.5°USP <781>
Water Content (Karl Fischer) ≤ 0.5%0.15%USP <921>
Residual Solvents Meets USP <467> RequirementsConformsUSP <467>
Related Substances (HPLC) Diastereomer (1R,3S): ≤ 0.5%Any other impurity: ≤ 0.1%Diastereomer: 0.1%Total: 0.3%In-house

Comparative Analysis: Why (1S,3R) Stereochemistry Matters

The choice of a starting material is a critical decision point in process chemistry. A lower-purity or stereochemically ambiguous alternative might offer initial cost savings but often leads to significant downstream challenges, including complex purifications, reduced yields, and potential formation of difficult-to-remove impurities. The stereochemistry of the cyclopentane ring is crucial for its biological activity.[2]

Table 2: Comparison of this compound with Alternatives

FeatureThis compound (cis) (1R,3S)-3-Hydroxycyclopentanecarboxylic Acid (trans) rac-cis-3-Hydroxycyclopentanecarboxylic Acid
Stereochemistry Enantiomerically Pure, cis configurationEnantiomerically Pure, trans configurationRacemic mixture of cis enantiomers
Typical Purity (Assay) ≥ 98.0%≥ 97.0%≥ 95.0%
Enantiomeric Excess ≥ 99.0%≥ 99.0%Not Applicable
Synthetic Utility Direct precursor for specific prostaglandin analogues (e.g., Latanoprost) requiring cis stereochemistry.[1]Used in syntheses where trans stereochemistry is required. Not a direct precursor for Latanoprost.Requires a chiral resolution step, adding cost and complexity, and reducing overall yield by at least 50%.
Performance Impact Ensures high diastereoselectivity in subsequent reactions, simplifying purification and maximizing yield of the target API.Use in a cis-requiring synthesis would lead to the wrong diastereomer of the final product, rendering it inactive or with an altered pharmacological profile.Introduces the undesired enantiomer into the synthetic route, which must be removed. This can be challenging as enantiomers have identical physical properties.
Cost Implication Higher initial cost per gram.Similar cost to the (1S,3R) isomer.Lower initial cost per gram.
Overall Process Efficiency HighHigh (for trans targets)Low

The cis configuration of this compound is a key structural feature that is carried through the synthesis of prostaglandins. Using the trans isomer would result in a diastereomeric final product with different physical and biological properties. While a racemic mixture may be cheaper upfront, the subsequent need for chiral resolution makes it a less efficient and often more costly approach in the long run.

Experimental Protocols for Quality Validation

A robust CoA is a self-validating system. The following protocols outline the key experiments used to generate the data presented in the CoA, providing a basis for independent verification.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[3] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. A high ee is critical to ensure the final drug product has the desired therapeutic effect and avoids potential side effects from the unwanted enantiomer.

Protocol:

  • Column: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm), is commonly effective for this class of compounds.

  • Mobile Phase: A typical mobile phase is a mixture of Hexane and Isopropanol with a small amount of Trifluoroacetic Acid (TFA). A common starting point is 90:10 (Hexane:Isopropanol) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Structural Confirmation by ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the molecular structure of a compound. It confirms the identity of the molecule by showing the chemical environment of each proton. For this compound, ¹H NMR can confirm the presence of the cyclopentyl ring protons, the carbinol proton, and the carboxylic acid proton, and the coupling patterns can provide information about the cis stereochemistry.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Carboxylic Acid Proton (-COOH): Look for a broad singlet, typically downfield (>10 ppm), which will disappear upon addition of D₂O.

    • Carbinol Proton (-CHOH): A multiplet around 4.0-4.5 ppm.

    • Cyclopentyl Protons: A series of multiplets in the upfield region (typically 1.5-2.5 ppm). The specific coupling constants between the protons on the cyclopentane ring can help confirm the cis relative stereochemistry.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Causality: Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed.[4] Because they provide no therapeutic benefit and can be harmful, their levels are strictly controlled. USP <467> provides the methodology for their analysis.[4]

Protocol:

  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace autosampler.

  • Column: A G43 phase column (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is typically used for screening.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide (DMSO)).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 30 min

  • GC Parameters:

    • Injector Temperature: 140 °C

    • Oven Program: Initial temperature of 40 °C held for 20 minutes, then ramp to 240 °C at 10 °C/min, and hold for 20 minutes.

    • Detector Temperature: 250 °C

  • Analysis: The retention times of any observed peaks are compared to those of known solvent standards to identify the residual solvents present. Quantification is performed by comparing the peak areas to those of a standard solution of the identified solvent.

Visualizing the Workflow and Comparison

To better illustrate the logical flow of quality assessment and product comparison, the following diagrams are provided.

Analytical_Workflow cluster_0 Sample Receipt cluster_1 Analytical Testing cluster_2 Certificate of Analysis Generation Sample Bulk (1S,3R)-3-Hydroxy- cyclopentanecarboxylic acid Appearance Appearance (Visual) Sample->Appearance NMR Identity (¹H NMR) Sample->NMR HPLC Assay (HPLC) Sample->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Sample->Chiral_HPLC Polarimetry Specific Rotation (Polarimeter) Sample->Polarimetry GC_HS Residual Solvents (GC-HS) Sample->GC_HS CoA Generate CoA Appearance->CoA NMR->CoA HPLC->CoA Chiral_HPLC->CoA Polarimetry->CoA GC_HS->CoA

Caption: Analytical workflow for the quality control of this compound.

Product_Comparison Start Project Requirement: Prostaglandin Synthesis (cis-stereochemistry needed) Choice1 (1S,3R)-isomer (Enantiopure, cis) Start->Choice1 Correct Choice Choice2 (1R,3S)-isomer (Enantiopure, trans) Start->Choice2 Incorrect Choice Choice3 rac-cis-isomer (Racemic) Start->Choice3 Inefficient Choice Outcome1 Direct, Efficient Synthesis High Yield & Purity Choice1->Outcome1 Outcome2 Incorrect Diastereomer Synthesis Fails Choice2->Outcome2 Outcome3 Requires Chiral Resolution Low Yield, High Cost Choice3->Outcome3

Caption: Decision logic for selecting the appropriate chiral building block.

References

  • U.S. Pharmacopeia. <467> Residual Solvents.
  • HTA srl. Residual Solvents in Drugs. [Link]

  • National Center for Biotechnology Information. Latanoprost - StatPearls. [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. [Link]

  • PubChem. This compound Compound Summary. [Link]

  • MDPI. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. [Link]

  • U.S. Pharmacopeia.
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  • National Center for Biotechnology Information. Organocatalyst-mediated, pot-economical total synthesis of latanoprost. [Link]

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A Comparative Guide to the Biological Potency of (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuanced differences in biological activity between a parent molecule and its analogs is paramount. This guide provides a comprehensive comparison of the potential biological potency of (1S,3R)-3-Hydroxycyclopentanecarboxylic acid and its analogs, grounded in established pharmacological principles and experimental methodologies. While direct comparative data for this compound is limited in publicly available literature, we can infer its potential activity and guide future research by examining its close structural analog, (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD), a well-characterized agonist of metabotropic glutamate receptors (mGluRs).

Introduction: The Significance of the Cyclopentane Scaffold

This compound is a chiral molecule featuring a cyclopentane ring, a hydroxyl group, and a carboxylic acid moiety.[1][2] This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The rigid cyclopentane core helps to constrain the conformation of the pharmacophoric groups (the hydroxyl and carboxylic acid groups), which can lead to higher selectivity and potency for specific biological targets.

A closely related and extensively studied analog is (1S,3R)-ACPD, which has an amino group in place of the hydroxyl group. (1S,3R)-ACPD is a potent and selective agonist for metabotropic glutamate receptors (mGluRs), a class of G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability.[3][4][5] Given the structural similarity, it is plausible that this compound and its analogs may also interact with mGluRs or other related receptors.

Unraveling Biological Potency: A Focus on Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are divided into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins and activate phospholipase C, leading to inositol trisphosphate (IP3) production and intracellular calcium mobilization.[6] Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) are coupled to Gi/Go proteins and inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

The agonist (1S,3R)-ACPD has been shown to activate multiple mGluR subtypes, making it a valuable tool for studying the overall function of these receptors.[5][7] The potency and efficacy of (1S,3R)-ACPD and its analogs are typically assessed through various in vitro and in vivo assays.

Structure-Activity Relationship (SAR) Insights

The biological activity of cyclopentane-based mGluR agonists is highly dependent on their stereochemistry and the nature of the substituents on the cyclopentane ring. For instance, the (1S,3R) stereoisomer of ACPD is significantly more potent than the (1R,3S) isomer, highlighting the importance of the specific spatial arrangement of the functional groups for receptor binding and activation.[4]

Based on the known SAR of mGluR agonists, we can hypothesize how modifications to the this compound scaffold might influence its biological potency:

  • The Hydroxyl Group: The hydroxyl group at the 3-position can participate in hydrogen bonding interactions within the receptor binding pocket. Its replacement with other functional groups (e.g., amino, as in ACPD, or methoxy) would alter these interactions and could significantly impact potency and selectivity.

  • The Carboxylic Acid Group: The carboxylate is crucial for interacting with positively charged residues in the binding site of mGluRs. Esterification or amidation of this group would likely abolish or significantly reduce agonist activity.

  • The Cyclopentane Ring: Modifications to the ring, such as the introduction of additional substituents or altering the ring size, would change the conformational rigidity and the relative orientation of the pharmacophoric groups, thereby affecting receptor affinity and efficacy.

Experimental Protocols for Assessing Biological Potency

To empirically determine and compare the biological potency of this compound and its analogs, a series of well-established experimental protocols should be employed.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor. The principle involves competing a radiolabeled ligand with the unlabeled test compound for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the mGluR subtype of interest (e.g., CHO or HEK293 cells).

  • Incubation: Incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [3H]glutamate) and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Functional Assays

Functional assays measure the biological response elicited by the binding of a compound to its receptor. The choice of assay depends on the signaling pathway of the mGluR subtype being investigated.

a) Inositol Phosphate (IP) Accumulation Assay (for Group I mGluRs)

This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.

Step-by-Step Methodology:

  • Cell Culture and Labeling: Culture cells expressing the target Group I mGluR and label them with [3H]myo-inositol.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction: Lyse the cells and extract the inositol phosphates.

  • Purification: Separate the [3H]inositol phosphates from other components using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted [3H]inositol phosphates.

  • Data Analysis: Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

b) cAMP Accumulation Assay (for Group II and III mGluRs)

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptors.

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the target Group II or III mGluR.

  • Compound Treatment: Treat the cells with a stimulator of adenylyl cyclase (e.g., forskolin) in the presence of varying concentrations of the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or TR-FRET based).

  • Data Analysis: Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Caption: Functional Assay Workflows for mGluRs.

Comparative Data Summary (Hypothetical)

While awaiting experimental data for this compound, a hypothetical comparison table can be constructed to guide expectations based on the SAR of related compounds.

CompoundStructurePredicted TargetPredicted Potency (EC50/Ki)Rationale
This compoundC6H10O3mGluRsModerateThe hydroxyl group may form weaker interactions than the amino group of ACPD.
(1S,3R)-ACPDC6H9NO4mGluRsHighKnown potent mGluR agonist.
(1R,3S)-3-Hydroxycyclopentanecarboxylic acidC6H10O3mGluRsLowStereochemistry is likely critical for receptor binding.
Methyl-(1S,3R)-3-hydroxycyclopentanecarboxylateC7H12O3mGluRsInactiveEsterification of the carboxylate is expected to abolish activity.

Conclusion

The biological potency of this compound and its analogs is a promising area of investigation, with potential applications in neuroscience and pharmacology. Based on the well-established pharmacology of its close analog, (1S,3R)-ACPD, it is hypothesized that this class of compounds may act as modulators of metabotropic glutamate receptors. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the potency and selectivity of these compounds. Future studies employing these methodologies will be crucial in elucidating the precise biological targets and therapeutic potential of this compound and its derivatives.

References

  • PubChem Compound Summary for CID 15153193, 3-Hydroxycyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 45076184, this compound. National Center for Biotechnology Information. [Link]

  • Schoepp, D. D., Jane, D. E., & Monn, J. A. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology, 38(10), 1431–1476.
  • Pin, J. P., & Duvoisin, R. (1995). The metabotropic glutamate receptors: structure and functions. Neuropharmacology, 34(1), 1–26.
  • Irving, A. J., Schofield, J. G., Watkins, J. C., Sunter, D. C., & Collingridge, G. L. (1990). 1S,3R-ACPD stimulates and L-AP3 inhibits phosphoinositide hydrolysis in the rat hippocampus. European journal of pharmacology, 186(2-3), 363–365.
  • Thoreson, W. B., & Miller, R. F. (1994). Actions of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) in retinal ON bipolar cells indicate that it is an agonist at L-AP4 receptors. The Journal of general physiology, 103(6), 1019–1034. [Link]

  • Nicoletti, F., Bruno, V., Copani, A., Casabona, G., & Knöpfel, T. (1996). Metabotropic glutamate receptors: a new target for the therapy of neurodegenerative disorders?. Trends in neurosciences, 19(7), 267–271.
  • Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in pharmacological sciences, 15(9), 333–342.
  • Cartmell, J., & Schoepp, D. D. (2000). Regulation of neurotransmitter release by metabotropic glutamate receptors. Journal of neurochemistry, 75(3), 889–907.
  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual review of pharmacology and toxicology, 37, 205–237.
  • Schoepp, D. D. (2001). Unveiling the functions of presynaptic metabotropic glutamate receptors in the central nervous system. The Journal of pharmacology and experimental therapeutics, 299(1), 12–20.
  • Wright, R. A., Arnold, M. B., & Schoepp, D. D. (2000). Metabotropic glutamate receptors as therapeutic targets for neurological and psychiatric disorders. Current drug targets. CNS & neurological disorders, 1(2), 161–179.
  • Saugstad, J. A., Kinzie, J. M., Segerson, T. P., & Westbrook, G. L. (1997). Cloning and expression of a new member of the L-2-amino-4-phosphonobutyric acid-sensitive class of metabotropic glutamate receptors. Molecular pharmacology, 51(1), 119–125.
  • Knöpfel, T., Lûkic, S., & Leonard, T. (1995). The structural requirements for agonist and antagonist actions at group I and group II metabotropic glutamate receptors. Journal of medicinal chemistry, 38(9), 1417–1422.
  • Bräuner-Osborne, H., & Krogsgaard-Larsen, P. (1999). Structure-activity relationship of agonists and partial agonists for the cloned human metabotropic glutamate receptor 1 alpha. European journal of pharmacology, 386(2-3), 291–296.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as (1S,3R)-3-Hydroxycyclopentanecarboxylic acid, are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and an understanding of its chemical properties.

While a comprehensive toxicological profile for this compound is not fully established, it is prudent to treat it as a potentially hazardous substance. The Safety Data Sheet (SDS) indicates that it may cause irritation to the skin, eyes, and respiratory system, and could be harmful if inhaled, ingested, or absorbed through the skin[1]. Therefore, adherence to stringent safety protocols is essential.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is critical. The primary known hazards are associated with its potential irritant properties[1].

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Potential Irritant (Skin, Eyes, Respiratory) Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.
Potential for Aerosolization (if handled as a powder or in solution) A properly fitted N95 or higher-rated respirator should be used in a well-ventilated area or within a chemical fume hood.
II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment : For solid spills, carefully sweep the material into a designated, labeled waste container, minimizing dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect it into a suitable, labeled waste container.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

III. Disposal Protocol

The disposal of this compound should be approached with caution, considering its acidic nature and the limited toxicological data. The following workflow provides a decision-making framework for its proper disposal.

Caption: Decision workflow for the disposal of this compound.

For dilute solutions (<10%) and small quantities (<5g or <50mL), neutralization can be a viable disposal method. This approach is based on the general principles of acid-base chemistry, rendering the compound less hazardous.

  • Preparation : Conduct the neutralization procedure in a chemical fume hood while wearing appropriate PPE.

  • Dilution : If starting with a solid or a concentrated solution, dilute the waste with water to a concentration of less than 10%.

  • Neutralization : Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the acidic waste with constant stirring. Be cautious of potential effervescence (release of carbon dioxide gas).

  • pH Monitoring : Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is neutral (between 6 and 8).

  • Final Disposal : Once neutralized, the resulting solution can typically be poured down the drain with copious amounts of water. However, it is imperative to consult and adhere to local and institutional regulations regarding drain disposal.

For larger quantities or more concentrated forms of this compound, neutralization is not recommended due to the potential for a vigorous reaction and the generation of a large volume of waste.

  • Waste Collection : Collect the waste in a clearly labeled, compatible, and sealed container. The label should include the chemical name, concentration, and hazard information.

  • Segregation : Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials such as strong bases and oxidizing agents.

  • Professional Disposal : Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company. Always follow your institution's Environmental Health and Safety (EHS) guidelines for waste pickup and disposal[2].

IV. Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. While this compound does not currently have a comprehensive hazard profile, a cautious approach to its disposal is warranted. By following the detailed procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, while minimizing their environmental impact. Always prioritize consulting your institution's EHS department for specific guidance tailored to your location and regulations.

References

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

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Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling (1S,3R)-3-Hydroxycyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is fundamentally about navigating the unknown. This principle applies as much to our scientific inquiries as it does to our safety protocols. When we handle a compound like (1S,3R)-3-Hydroxycyclopentanecarboxylic acid, we are often working with a substance whose toxicological profile is not yet fully elucidated. This guide is structured from a place of proactive caution, providing not just a list of rules, but the scientific rationale behind them. Our goal is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

The Hazard Profile: Acknowledging the Unknown

The Safety Data Sheet (SDS) for this compound indicates that based on currently available data, the substance is not classified for specific hazards under the Globally Harmonized System (GHS)[1]. However, it critically notes that the toxicological properties have not been thoroughly investigated[1]. This is a significant piece of information. In the absence of comprehensive data, we must operate under the precautionary principle.

The SDS further advises that the compound may be irritating to the mucous membranes and upper respiratory tract, and may cause eye, skin, or respiratory system irritation[1]. As a carboxylic acid, it belongs to a class of compounds that are generally considered weak acids but can still pose corrosive and irritant risks[2]. Therefore, our safety posture must be predicated on mitigating these potential, and stated, risks.

The Hierarchy of Controls: A Foundation for Safety

Before we even consider personal protective equipment, we must apply the hierarchy of controls. This framework prioritizes the most effective safety measures. For a laboratory setting, this translates to:

  • Engineering Controls: This is your first and most critical line of defense. All work with this compound, especially when handling the solid or preparing solutions, should be conducted within a certified chemical fume hood[1][3]. This contains vapors and dust, preventing inhalation. Your facility must also be equipped with an easily accessible eyewash station and a safety shower[1].

  • Administrative Controls: These are the procedures and work practices you establish. This includes thorough training on the specific hazards, restricting access to authorized personnel, and maintaining meticulous housekeeping to prevent unintentional contact.

  • Personal Protective Equipment (PPE): This is the final barrier between you and the chemical. It is essential, but it is not a substitute for robust engineering and administrative controls.

Essential Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks. The following table summarizes the recommended PPE for handling this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety glasses with side shields (minimum); safety goggles recommended.[1][3]Nitrile or Butyl rubber gloves.[4][5]Fully-buttoned laboratory coat.Recommended if weighing outside of a fume hood or if dust is generated.[1][3]
Preparing Solutions Chemical safety goggles.[1][3] A face shield should be worn over goggles if there is a risk of splashing.[4]Nitrile or Butyl rubber gloves.[4][5]Chemical-resistant lab coat.Not typically required if performed in a fume hood.
Handling Dilute Solutions Safety glasses with side shields.Nitrile gloves.[6]Laboratory coat.Not required with adequate ventilation.
Accidental Spill Cleanup Chemical safety goggles and a face shield.[4]Heavy rubber gloves.[1]Chemical-resistant apron or suit.NIOSH-approved respirator with appropriate cartridges.[1][4]

Causality Behind PPE Choices:

  • Eye Protection: The potential for eye irritation is explicitly mentioned[1]. Chemical safety goggles provide a 360-degree seal around the eyes, offering superior protection from splashes, vapors, and dust compared to standard safety glasses.

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals, including many acids and solvents, making them a suitable default choice[4][5]. For more extensive handling or during spill cleanup, heavier butyl rubber gloves provide enhanced protection[1][4].

  • Respiratory Protection: Because the compound may be irritating to the respiratory tract and its inhalation toxicity is not fully known, respiratory protection is crucial when engineering controls are insufficient to control airborne particles or vapors[1][4].

Step-by-Step Protocol: Preparation of a Stock Solution

This protocol integrates safety measures into a standard laboratory workflow. The objective is to make safety an intrinsic part of the procedure, not an afterthought.

Objective: To safely prepare a 100 mM stock solution of this compound in an appropriate solvent.

Workflow Diagram

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Cleanup Phase A Don PPE: Lab coat, safety goggles, nitrile gloves B Prepare work area in chemical fume hood A->B C Gather all necessary equipment and reagents B->C D Weigh the required mass of the solid compound C->D Begin Procedure E Carefully transfer the solid to a volumetric flask D->E F Add solvent to ~80% of final volume and dissolve E->F G Bring to final volume with solvent and mix thoroughly F->G H Properly label the stock solution G->H Finalize I Dispose of weighing paper and any contaminated consumables in designated chemical waste H->I J Clean work area and remove PPE I->J K Wash hands thoroughly J->K

Caption: Experimental workflow for preparing a chemical stock solution.

Methodology:

  • Preparation:

    • Don the appropriate PPE: a fully buttoned lab coat, chemical safety goggles, and nitrile gloves.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all materials: the vial of this compound, solvent, volumetric flask, weigh paper, and spatula.

  • Execution:

    • Inside the fume hood, carefully weigh the desired amount of the solid compound onto weigh paper.

    • Transfer the solid into the volumetric flask.

    • Add the solvent, filling the flask to approximately 80% of its final volume.

    • Cap and gently agitate the flask until the solid is completely dissolved.

    • Carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the flask.

    • Cap and invert the flask several times to ensure the solution is homogeneous.

  • Cleanup and Storage:

    • Label the flask clearly with the compound name, concentration, solvent, date, and your initials.

    • Dispose of the used weigh paper and any other contaminated disposable items in the designated solid chemical waste container.

    • Wipe down the work surface within the fume hood.

    • Remove your PPE, starting with gloves, then goggles, and finally the lab coat.

    • Wash your hands thoroughly with soap and water.

Emergency Response: Plan for the Unexpected

Even with the best precautions, accidents can happen. Immediate and correct action is vital.

  • Eye Contact: Immediately proceed to the nearest eyewash station. Hold eyelids open and flush with tepid water for a minimum of 15 minutes[1][7]. Ensure you are "rolling" your eyes to rinse the entire surface. Seek immediate medical attention.

  • Skin Contact: Go to the nearest safety shower or sink. Remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes[1][8]. Seek medical attention.

  • Inhalation: Move to fresh air immediately[1]. If you feel unwell or have difficulty breathing, seek immediate medical attention.

  • Minor Spill (inside a fume hood): Absorb the spill with an inert material (e.g., sand or vermiculite). Wearing your standard PPE, carefully collect the absorbed material into a designated chemical waste container.

  • Major Spill (outside a fume hood): Evacuate the immediate area and alert others. If safe to do so, increase ventilation. Do not attempt to clean it up without appropriate respiratory protection and spill training[1][9]. Contact your institution's environmental health and safety department.

Disposal and Decontamination

All waste, including the pure compound, solutions, and any contaminated materials (gloves, weigh paper, paper towels), must be disposed of in accordance with local, state, and federal regulations[1][10].

  • Solid Waste: Collect in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Collect in a compatible, labeled, and sealed hazardous liquid waste container. Do not mix with incompatible waste streams; carboxylic acids are incompatible with bases[3].

By understanding the rationale behind each safety step, you empower yourself to work not just safely, but intelligently. This approach transforms safety from a checklist into a dynamic, critical-thinking process that is the hallmark of a trusted and authoritative scientific professional.

References

  • (1S,3R)
  • The MSDS HyperGlossary: Carboxylic Acid.
  • What PPE Should You Wear When Handling Acid 2026? LeelineWork.
  • 1H-Indole-2-carboxylic acid SAFETY D
  • (1R,3R)
  • Safety equipment, PPE, for handling acids. Quicktest.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • MSDS of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester. Capot Chemical Co., Ltd.
  • Cyclopentanecarboxylic acid SAFETY D
  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
  • SAFETY D
  • PRODUCT INFORM
  • SAFETY D
  • 3-Cyclopentene-1-carboxylic Acid - SAFETY D
  • Cyclopentane-1,3-dicarboxylic acid - Safety D
  • BOC-(1S,3S)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.